2,6,8-trichloro-1H-purine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6,8-trichloro-1H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTCECRKQRKFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=NC1=NC(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=NC1=NC(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physical and chemical properties of 2,6,8-trichloropurine
An In-depth Technical Guide to 2,6,8-Trichloropurine: Properties, Analysis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,6,8-trichloropurine, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, analytical methodologies, chemical reactivity, and strategic applications of this versatile synthetic building block. The insights herein are grounded in established scientific principles and aim to empower researchers to leverage this compound's full potential in their work.
Introduction: The Strategic Importance of 2,6,8-Trichloropurine
2,6,8-Trichloropurine is a halogenated purine derivative that serves as a highly functionalized scaffold in organic synthesis and medicinal chemistry. The purine core is a fundamental component of nucleic acids and a "privileged scaffold" in drug discovery, appearing in numerous therapeutic agents.[1] The presence of three chlorine atoms on the purine ring at the C2, C6, and C8 positions imparts unique reactivity, allowing for selective and sequential chemical modifications. These chlorine atoms act as excellent leaving groups in nucleophilic substitution reactions, making 2,6,8-trichloropurine a critical starting material for constructing diverse libraries of substituted purine analogues for biological screening. Its derivatives are investigated for a wide range of therapeutic applications, including antiviral and anticancer treatments.[2][3]
Molecular and Physicochemical Properties
The physical characteristics of 2,6,8-trichloropurine are a direct consequence of its molecular structure. The electron-withdrawing nature of the three chlorine atoms and the nitrogen atoms in the purine rings significantly influences its properties.
Core Properties Summary
The fundamental physicochemical data for 2,6,8-trichloropurine are summarized below. It is crucial to note that predicted values are common in chemical databases and provide useful estimates, while experimental values, when available, should be prioritized.
| Property | Value | Source(s) |
| Appearance | Whitish to light brown or yellow crystalline solid | [4][5] |
| Molecular Formula | C₅HCl₃N₄ | [6][7][8] |
| Molecular Weight | 223.45 g/mol | [6][7][9][10] |
| Melting Point | 185 °C (with decomposition) | [11] |
| Boiling Point | ~278-282 °C (Predicted/Experimental) | [5][11] |
| Density | 1.217 - 2.17 g/cm³ (Predicted) | [5][11] |
| Water Solubility | log_10_WS (mol/L): -3.85 (Calculated) | [10] |
| Octanol/Water Partition Coeff. (LogP) | 1.78 - 2.4 (Calculated) | [8][9][10] |
| pKa | 2.20 ± 0.20 (Predicted) | [11] |
| CAS Number | 2562-52-9 | [6][7][9] |
Chemical Structure
The structural arrangement of 2,6,8-trichloropurine is the foundation of its chemical behavior.
Caption: Chemical structure of 2,6,8-trichloro-9H-purine.
Solubility Profile: Causality and Experimental Choices
The solubility of 2,6,8-trichloropurine is a critical parameter for its use in synthesis and biological assays. Its structure presents competing features: the polar purine core with hydrogen bonding potential and the nonpolar, bulky chlorine substituents.
-
Polarity vs. H-Bonding: The three chlorine atoms increase the molecule's overall polarity but sterically hinder the hydrogen bonding capabilities of the purine nitrogens.[4]
-
Solvent Selection: Consequently, it exhibits limited solubility in non-polar solvents (e.g., hexanes, toluene).[4] It is more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile, which can interact with the polar core without requiring hydrogen bond donation.[4] This makes DMSO an excellent choice for preparing stock solutions for biological screening. For synthetic reactions, a solvent must be chosen that can dissolve both the purine and the incoming nucleophile.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of 2,6,8-trichloropurine. A multi-technique approach is standard practice.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for assessing the purity of 2,6,8-trichloropurine. The method separates compounds based on their hydrophobicity.
Caption: Standard workflow for purity analysis of 2,6,8-trichloropurine by RP-HPLC.
-
Column: Use a standard reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Prepare an isocratic or gradient mobile phase containing acetonitrile (MeCN), deionized water, and an acid modifier. A typical mobile phase could be a mixture of MeCN and water with 0.1% phosphoric acid.[9]
-
Causality: The acid protonates residual silanols on the silica-based column, reducing peak tailing and improving peak shape. For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid must be used instead of phosphoric acid.[9]
-
-
Flow Rate: Set a flow rate of 1.0 mL/min.
-
Detection: Monitor the column eluent using a UV detector, typically at a wavelength where purines absorb strongly (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the 2,6,8-trichloropurine sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a small volume (e.g., 10 µL) onto the column and record the chromatogram. The purity is determined by the relative area of the main peak.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. For 2,6,8-trichloropurine, the most telling feature is the isotopic pattern caused by the three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks (M, M+2, M+4, M+6) in the mass spectrum, providing unambiguous confirmation of a trichlorinated compound. The monoisotopic mass is 221.926679 Da.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
-
¹H NMR: Due to the absence of protons on the purine core (except for the N-H), the ¹H NMR spectrum is expected to be very simple. In a solvent like DMSO-d₆, a single, broad peak corresponding to the N9-H proton would be observed at a downfield chemical shift (likely > 8 ppm), similar to related purines.[12]
-
¹³C NMR: The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms in the purine ring. The carbons bonded to chlorine (C2, C6, C8) will be significantly deshielded and appear at lower field.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify functional groups. The NIST Chemistry WebBook provides a reference spectrum for 2,6,8-trichloropurine measured as a solid in a KBr disc.[7] Key expected absorptions include N-H stretching vibrations (around 3100-3000 cm⁻¹) and C=N/C=C stretching vibrations characteristic of the aromatic purine ring system (in the 1600-1400 cm⁻¹ region).
Chemical Reactivity and Synthesis
The synthetic utility of 2,6,8-trichloropurine stems from the differential reactivity of its three chlorine-substituted positions.
Reactivity Profile: Nucleophilic Aromatic Substitution
The chlorine atoms at the C2, C6, and C8 positions are all susceptible to nucleophilic aromatic substitution (SₙAr). However, they do not react at the same rate. This differential reactivity is the cornerstone of its synthetic value, allowing for controlled, stepwise functionalization. The generally accepted order of reactivity for nucleophilic substitution on the purine core is C6 > C2 > C8.
-
C6 Position: The most electrophilic and reactive position, readily displaced by a wide range of nucleophiles (amines, alkoxides, thiols).
-
C2 Position: Less reactive than C6. Its substitution often requires more forcing conditions (higher temperature, stronger nucleophile).
-
C8 Position: The least reactive position, typically requiring the harshest conditions for substitution.
This hierarchy allows chemists to design synthetic routes where different functional groups can be installed at each position sequentially. For instance, a mild reaction with an amine can functionalize the C6 position, followed by a reaction with a different nucleophile under harsher conditions to modify the C2 position.
Caption: Stepwise nucleophilic substitution strategy for 2,6,8-trichloropurine.
Synthetic Approaches
2,6,8-Trichloropurine is typically synthesized from readily available starting materials like uric acid. A common laboratory-scale synthesis involves the chlorination of uric acid using reagents like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diethylaniline, which acts as a catalyst and acid scavenger.
Applications in Drug Discovery and Development
The true value of 2,6,8-trichloropurine is realized in its role as a versatile intermediate for creating novel, biologically active molecules.
-
Anticancer Agents: Many purine analogues exhibit anticancer properties by acting as antimetabolites that interfere with DNA synthesis.[3] 2,6,8-Trichloropurine is a key starting material for synthesizing libraries of 2,6,8-trisubstituted purines for screening as potential kinase inhibitors or apoptosis-inducing agents.[1][13] For example, clinically used drugs like Fludarabine highlight the therapeutic potential of modified purines.[3]
-
Antiviral Therapeutics: Modified purines are also central to antiviral drug design. The synthesis of compounds like Abacavir and Penciclovir involves intermediates that can be derived from functionalized purine scaffolds.[2]
-
Biochemical Probes: In addition to therapeutic applications, 2,6,8-trichloropurine has been used to study biochemical pathways. It has been shown to inhibit the halogenation step during the biosynthesis of chlortetracycline in Streptomyces aureofaciens, demonstrating its potential as a tool to investigate enzymatic processes.[11]
Safety, Handling, and Storage
As with any reactive chemical, proper handling of 2,6,8-trichloropurine is paramount for laboratory safety.
GHS Hazard Information[11]
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C.[11]
Conclusion
2,6,8-Trichloropurine is far more than a simple chemical; it is a strategic platform for innovation in drug discovery and chemical biology. Its well-defined physicochemical properties, coupled with its predictable and hierarchical reactivity, provide chemists with a powerful tool for the rational design and synthesis of novel purine derivatives. A thorough understanding of its characteristics, from solubility and spectral signatures to handling and reactivity, is essential for any researcher aiming to exploit its full synthetic potential.
References
- 2,6,8-Trichloropurine - Solubility of Things.
- 2,6,8-Trichloro-7H-purine | CAS 2562-52-9 | AMERICAN ELEMENTS ®.
- 2,6,8-Trichloropurine - SIELC Technologies.
- 2,6,8-TRICHLOROPURINE | 2562-52-9 - ChemicalBook.
- Chemical Properties of Purine, 2,6,8-trichloro- (CAS 2562-52-9) - Cheméo.
- 2,6,8-trichloro-9H-purine - 2562-52-9, C5HCl3N4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
- Purine, 2,6,8-trichloro- - NIST WebBook.
- CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google P
- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - NIH.
- 2,6,8-trichloro-5H-purine | C5HCl3N4 | CID 409798 - PubChem.
- (PDF) Solid-phase synthesis of 2,6,8-trisubstituted purines - Academia.edu.
- Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - MDPI.
- 6-Chloropurine(87-42-3) 1H NMR spectrum - ChemicalBook.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 3. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. americanelements.com [americanelements.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Purine, 2,6,8-trichloro- [webbook.nist.gov]
- 8. 2,6,8-trichloro-5H-purine | C5HCl3N4 | CID 409798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,6,8-Trichloropurine | SIELC Technologies [sielc.com]
- 10. Purine, 2,6,8-trichloro- (CAS 2562-52-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 2,6,8-TRICHLOROPURINE | 2562-52-9 [chemicalbook.com]
- 12. 6-Chloropurine(87-42-3) 1H NMR spectrum [chemicalbook.com]
- 13. (PDF) Solid-phase synthesis of 2,6,8-trisubstituted purines [academia.edu]
An In-Depth Technical Guide to the Synthesis of 2,6,8-Trichloro-1H-purine from Uric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2,6,8-trichloro-1H-purine is a highly versatile intermediate in the synthesis of a wide array of biologically active purine derivatives. Its three reactive chlorine atoms at the 2, 6, and 8 positions allow for selective and sequential substitution, making it a valuable building block in medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthesis of this compound from the readily available and inexpensive starting material, uric acid. We will delve into the mechanistic underpinnings of the key chlorination reaction, provide a detailed experimental protocol, and discuss essential aspects of purification and characterization.
Introduction: The Strategic Importance of 2,6,8-Trichloropurine
The purine scaffold is a cornerstone of life, forming the basis of nucleic acids and a multitude of cofactors and signaling molecules. Consequently, synthetic purine analogues are of immense interest in the development of therapeutics for a range of diseases, including cancer, viral infections, and inflammatory conditions. 2,6,8-trichloropurine serves as a critical precursor for generating diverse libraries of substituted purines, enabling the exploration of structure-activity relationships and the optimization of drug candidates. The ability to selectively displace the chlorine atoms with various nucleophiles is a key advantage of this intermediate.
The Synthetic Transformation: From Uric Acid to a Trichlorinated Purine
The conversion of uric acid to 2,6,8-trichloropurine is a robust and well-established chemical transformation. The core of this synthesis lies in the replacement of the three hydroxyl groups of uric acid (in its lactam tautomeric form) with chlorine atoms. This is typically achieved through a high-temperature reaction with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
The chlorination of the purine nucleus with phosphorus oxychloride is a complex process. While the precise mechanism can be intricate, the fundamental principle involves the activation of the carbonyl groups of uric acid by POCl₃, followed by nucleophilic attack of chloride ions. The reaction is often facilitated by the addition of a high-boiling tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline.
The tertiary amine serves multiple crucial functions:
-
Acid Scavenger: The reaction generates significant amounts of hydrochloric acid (HCl), which can lead to undesirable side reactions and decomposition of the product. The tertiary amine neutralizes the in-situ generated HCl.
-
Catalyst: The amine can form a reactive intermediate with phosphorus oxychloride, which is a more potent chlorinating agent than POCl₃ alone.
-
Solubilizing Agent: The amine can help to solubilize the starting material and intermediates in the reaction mixture.
It is worth noting that the reaction conditions, including the choice of tertiary amine and the reaction temperature, can significantly influence the outcome of the synthesis. In some cases, side reactions such as the formation of dialkylaminopurines can occur if the conditions are not carefully controlled.[1][2]
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 2,6,8-trichloropurine. Researchers should always conduct their own risk assessment and adhere to all institutional safety guidelines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Uric Acid | 168.11 | 10.0 g | 0.059 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 100 mL | - |
| N,N-Dimethylaniline | 121.18 | 20 mL | - |
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser and a dropping funnel. Add uric acid (10.0 g) to the flask.
-
Addition of Reagents: Carefully add phosphorus oxychloride (100 mL) to the flask, followed by the slow addition of N,N-dimethylaniline (20 mL) from the dropping funnel. The addition of the amine is exothermic and should be done with caution.
-
Heating and Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction is typically maintained at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
Isolation of the Product: The crude 2,6,8-trichloropurine will precipitate out of the aqueous solution as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acids and salts.
-
Drying: Dry the product in a desiccator over a suitable drying agent (e.g., P₂O₅) to obtain the crude 2,6,8-trichloropurine.
Safety Precautions:
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-dimethylaniline is toxic and can be absorbed through the skin. Handle with appropriate PPE.
-
The work-up procedure involving the addition of the reaction mixture to ice is highly exothermic and can cause vigorous boiling and splashing. Perform this step slowly and with caution.
Purification and Characterization
The crude 2,6,8-trichloropurine obtained from the reaction is often of sufficient purity for many subsequent reactions. However, for applications requiring high purity, recrystallization is a common purification method. A suitable solvent for recrystallization is ethanol or a mixture of ethanol and water.
Characterization:
The identity and purity of the synthesized 2,6,8-trichloropurine can be confirmed by a variety of analytical techniques:
-
Melting Point: The melting point of pure 2,6,8-trichloropurine is approximately 185 °C (with decomposition).[3]
-
Spectroscopic Methods:
-
¹H NMR: The proton NMR spectrum will show a characteristic signal for the N-H proton of the purine ring.
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbon atoms of the purine ring.
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound (223.45 g/mol ).[4]
-
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) can be used to assess the purity of the product. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid modifier is a suitable starting point.[5]
Visualization of the Synthesis and Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Synthetic pathway from uric acid to this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from uric acid is a fundamental and enabling transformation in medicinal chemistry. This guide has provided a detailed overview of the process, from the underlying chemical principles to a practical experimental protocol. By understanding the rationale behind each step and employing careful experimental technique, researchers can reliably produce this valuable intermediate for the development of novel purine-based therapeutics.
References
-
Solid-phase synthesis of 2,6,8-trisubstituted purines. (n.d.). Academia.edu. Retrieved February 5, 2026, from [Link]
- Bader, H., & Chiang, Y. H. (1983). Method for preparing salts of 6-chloropurine. (U.S. Patent No. 4,405,781). U.S.
-
SIELC Technologies. (n.d.). 2,6,8-Trichloropurine. Retrieved February 5, 2026, from [Link]
- Process for preparing purine derivatives. (n.d.). Google Patents.
-
Onodera, K., & Fukumi, H. (1963). Part II. Synthesis of Purine Nucleosides via Trichloroacetylsugars. Agricultural and Biological Chemistry, 27(12), 864-869. [Link]
-
American Elements. (n.d.). 2,6,8-Trichloro-7H-purine. Retrieved February 5, 2026, from [Link]
-
Sartorelli, A. C., et al. (2000). Method for the Synthesis of Uric Acid Derivatives. Journal of Medicinal Chemistry, 43(15), 2875-2884. [Link]
-
Sartorelli, A. C., et al. (2000). Method for the synthesis of uric acid derivatives. Journal of Medicinal Chemistry, 43(15), 2875-2884. [Link]
-
Kettle, A. J., et al. (2018). Uric acid disrupts hypochlorous acid production and the bactericidal activity of HL-60 cells. Biochemical Journal, 475(5), 945-958. [Link]
-
Robins, R. K., & Christensen, B. E. (1952). Purines. I. The Chlorination of Certain Purinones with Phosphorous Oxychloride in the Presence of Aliphatic Tertiary Amines. Journal of the American Chemical Society, 74(14), 3624-3627. [Link]
-
NIST. (n.d.). Purine, 2,6,8-trichloro-. NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]
-
Li, J., & Blatchley, E. R. (2014). Volatile disinfection byproducts resulting from chlorination of uric acid: implications for swimming pools. Environmental Science & Technology, 48(6), 3210-3217. [Link]
- The synthetic method of 2-amino-6-chloropurine. (n.d.). Google Patents.
- Krackov, M. H. (1965). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline.
-
Dirty Medicine. (2024, February 19). Purine Synthesis [Video]. YouTube. [Link]
-
Purdue University. (2014, April 1). Swimming pool urine combines with chlorine to pose health risks. Retrieved February 5, 2026, from [Link]
-
Robins, R. K., & Christensen, B. E. (1952). Purines. I. The Chlorination of Certain Purinones with Phosphorous Oxychloride in the Presence of Aliphatic Tertiary Amines. Journal of the American Chemical Society, 74(14), 3624-3627. [Link]
-
Meng, Z. Q., et al. (2014). Study on the anti-gout activity of chlorogenic acid: improvement on hyperuricemia and gouty inflammation. The American Journal of Chinese Medicine, 42(6), 1459-1475. [Link]
- Composition and method for the detection of uric acid. (n.d.). Google Patents.
-
Saladino, R., et al. (2016). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. Chemistry - A European Journal, 22(23), 7753-7757. [Link]
-
Medico-visuals by Dr.Smily Pruthi. (2020, April 16). Purine Catabolism || Uric Acid Synthesis || Biochemistry || Molecular Biology || NEET PG [Video]. YouTube. [Link]
- Rosemeyer, H. (2004). 7.1.1. Synthesis. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
-
Kaneko, K., et al. (2021). Guidelines for purine extraction and determination in foods. Journal of Food Science, 86(10), 4293-4303. [Link]
-
Wikipedia. (n.d.). Uric acid. Retrieved February 5, 2026, from [Link]
-
Dalbeth, N., & Merriman, T. R. (2019). Biosynthesis of uric acid from purines. ResearchGate. Retrieved February 5, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Purine, 2,6,8-trichloro- (CAS 2562-52-9). Retrieved February 5, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2021). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 26(11), 3321. [Link]
Sources
Methodological & Application
Precision Functionalization of 2,6,8-Trichloropurine: A Stepwise Nucleophilic Substitution Protocol
Topic: Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract
2,6,8-Trichloropurine (TCP) represents a high-value scaffold in medicinal chemistry, offering three distinct electrophilic sites for the construction of polysubstituted purine libraries. This application note details a chemically rigorous strategy for the regioselective functionalization of TCP. Unlike simple di-halo purines, the presence of the C8-chlorine atom introduces unique electronic and steric considerations. We define a validated reactivity hierarchy (C6 > C2 > C8 ) and provide optimized protocols for sequential
Strategic Overview: The Reactivity Hierarchy
Successful manipulation of TCP relies on exploiting the inherent electronic differences between the three carbon-chlorine bonds. The regioselectivity is governed by the relative stabilization of the Meisenheimer complex intermediates and the leaving group ability, influenced heavily by the protonation state of the imidazole ring.
Mechanistic Insight
-
C6 Position (Most Reactive): The C6 position is highly activated for nucleophilic attack due to the electron-withdrawing inductive effect of N1 and the ability of the purine system to stabilize the negative charge on N1/N3 during the transition state. Substitution here occurs under mild conditions.
-
C2 Position (Intermediate Reactivity): Once the C6 chlorine is displaced (typically by an electron-donating amine), the purine ring becomes more electron-rich, deactivating the remaining halides. Consequently, C2 substitution requires higher temperatures and often stronger nucleophiles.
-
C8 Position (Least Reactive): The C8 position is the least reactive towards
in this scaffold. It is often preserved for late-stage diversification, such as Suzuki-Miyaura coupling or harsh nucleophilic displacement.
Critical Consideration: N-Protection
TCP has an acidic proton at N7/N9 (
-
Recommendation: For optimal yields and milder reaction conditions, Phase 0 (N9-alkylation/protection) is strongly advised prior to nucleophilic substitution. This guide assumes an N9-protected or alkylated scaffold for the primary workflow, but conditions for the unprotected base are noted where applicable.
Visual Workflow
Caption: Stepwise regioselective functionalization workflow for 2,6,8-trichloropurine, prioritizing C6 > C2 > C8 substitution.
Detailed Experimental Protocols
Phase 0: N9-Alkylation (Activation)
Rationale: Locking the N9 tautomer prevents anion formation and directs regioselectivity.
Reagents: 2,6,8-Trichloropurine (1.0 equiv), Alkyl Halide (1.1 equiv),
-
Dissolve 2,6,8-trichloropurine in anhydrous DMF (0.2 M).
-
Add
and stir at room temperature (RT) for 15 minutes. -
Add the alkyl halide (e.g., MeI, BnBr, or THP-protection reagents) dropwise.
-
Stir at RT for 4–12 hours. Monitor by TLC/LCMS.
-
Workup: Pour into ice water. Filter the precipitate or extract with EtOAc. The N9 isomer is typically the major product, separable from N7 by column chromatography if necessary.
Phase I: C6-Selective Substitution
Rationale: The C6-Cl is the most labile. Mild conditions prevent premature reaction at C2.
Reagents: N9-R-2,6,8-Trichloropurine (1.0 equiv), Primary Amine (
-
Suspend the starting material in alcohol (0.1–0.2 M).
-
Add DIPEA followed by the amine.
-
Temperature:
-
Aliphatic amines: Stir at RT for 2–6 hours.
-
Anilines/Sterically hindered amines: Heat to 40–50°C .
-
-
Validation: LCMS should show mono-substitution. The presence of di-substitution indicates the temperature was too high.
-
Workup: Evaporate solvent. Triturate with water/methanol or purify via flash chromatography (Hex/EtOAc).
Phase II: C2-Selective Substitution
Rationale: The C6-amino group donates electron density, deactivating the ring. Thermal energy is required to overcome the activation barrier at C2.
Reagents: 6-Substituted-2,8-dichloro-9-R-purine (1.0 equiv), Nucleophile (
-
Dissolve the C6-substituted intermediate in n-butanol (0.5 M).
-
Add excess amine (2–5 equivalents). A base (DIPEA) is optional if the amine is valuable; otherwise, use the amine as the base.
-
Temperature: Heat to 110–130°C in a sealed pressure vessel or reflux.
-
Time: 12–48 hours.
-
Validation: Monitor disappearance of the starting material. C8-substitution is rare under these conditions but check for bis-addition.
-
Workup: Concentrate in vacuo. Partition between EtOAc and water. Purify via silica gel chromatography.
Phase III: C8-Functionalization
Rationale: The C8-Cl is highly unreactive towards
Option A: Nucleophilic Substitution (Harsh)
-
Conditions: Hydrazine hydrate or Sodium alkoxides at 150°C+ (often microwave-assisted).
-
Note: This is often low-yielding for amines due to decomposition.
Option B: Suzuki-Miyaura Coupling (Recommended)
-
Reagents: 2,6-Disubstituted-8-chloro-purine, Boronic Acid,
(5 mol%), (2M aq). -
Solvent: DME/Water or Dioxane/Water (3:1).
-
Conditions: Degas, heat to 90–100°C for 4–12 hours.
-
Outcome: High-yielding introduction of aryl/heteroaryl groups at C8.
Data Summary & Optimization Table
| Variable | Phase I (C6) | Phase II (C2) | Phase III (C8) |
| Primary Reactivity Driver | Electronic deficiency (N1/N3) | Thermal activation | Metal Catalysis or Forcing Conditions |
| Typical Temperature | 20°C – 50°C | 100°C – 130°C | 90°C (Pd) or >150°C (S_NAr) |
| Preferred Solvent | Ethanol, IPA, DCM | n-Butanol, Dioxane, DMSO | DME, Toluene (for coupling) |
| Base | Et3N, DIPEA | Excess Amine, DIPEA | Carbonates (for Pd), Alkoxides |
| Common Pitfall | Over-reaction at C2 (keep T < 50°C) | Incomplete conversion (requires heat) | Dehalogenation (side reaction) |
Troubleshooting
-
Problem: Low Reactivity at C6.
-
Cause: Starting with unprotected 2,6,8-trichloropurine leads to anion formation.
-
Solution: Alkylate N9 first. If NH-purine is required, use 2 equivalents of amine and heat slightly, but expect lower rates.
-
-
Problem: Mixture of C2/C6 Products.
-
Cause: Reaction temperature too high during Phase I.
-
Solution: Perform Phase I at 0°C initially, then warm to RT.
-
-
Problem: Inability to Displace C8-Cl.
-
Cause: Ring is too electron-rich after C2/C6 amination.
-
Solution: Switch to Pd-catalyzed cross-coupling. Alternatively, treat with hydrazine to form the 8-hydrazino derivative, which can be oxidized or cyclized.
-
References
-
Solid-phase synthesis of 2,6,8-trisubstituted purines.
- Source: Academia.edu / Tetrahedron Letters
- Context: Describes the sequential displacement on solid support (Rink resin), confirming the C6 -> C2 regioselectivity.
-
Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines.
-
Source: ResearchGate[2]
- Context: Confirms stepwise amination with C6 being preferentially amin
-
-
Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy.
- Source: ResearchG
- Context: Provides physical chemistry evidence (NQR frequencies) explaining the higher reactivity of C6 vs C2 in chloropurines.
-
2,6,8-Trichloropurine Chemical Properties & Safety.
-
Source: ChemicalBook[3]
- Context: Physical properties (pKa, melting point) essential for handling and protocol design.
-
Sources
Application Notes and Protocols for Stille Coupling with 8-Bromopurines Derived from Trichloropurine
Introduction: Expanding the Chemical Space of Purine Scaffolds
The purine core is a privileged scaffold in medicinal chemistry and drug development, forming the foundation of numerous therapeutic agents. The functionalization of this heterocyclic system, particularly at the C8-position, offers a powerful strategy for modulating biological activity and exploring new chemical space. Among the various cross-coupling methodologies, the palladium-catalyzed Stille coupling has emerged as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2][3] Its tolerance of a wide array of functional groups and the relative stability of the organostannane reagents make it particularly well-suited for the late-stage modification of complex molecules like purine derivatives.[2][4][5]
This guide provides a detailed protocol for the Stille coupling of 8-bromopurines, with a focus on substrates derived from the readily available starting material, 2,6,8-trichloropurine. We will explore the synthesis of the 8-bromopurine precursor and provide a step-by-step procedure for its subsequent Stille coupling, along with expert insights into reaction optimization and troubleshooting.
Strategic Synthesis of the 8-Bromopurine Precursor
The journey to C8-functionalized purines via Stille coupling begins with the strategic synthesis of a suitable 8-bromo-substituted purine. A common and versatile starting material is 2,6,8-trichloropurine. The differential reactivity of the chloro-substituents allows for a stepwise functionalization approach.
Workflow for Precursor Synthesis
Caption: Synthetic workflow from 2,6,8-trichloropurine to the 8-bromopurine precursor.
Expert Insight: The Importance of N9-Substitution
The acidic N-H proton of the purine ring can interfere with organometallic reagents and potentially inhibit the palladium catalyst. Therefore, protection or substitution at the N9 position is a critical first step. The choice of the N9-substituent can also influence the solubility and reactivity of the purine intermediate. A benzyl group is a common choice as it is relatively stable and can be removed under various conditions if necessary.[6]
Protocol 1: Synthesis of 9-Benzyl-8-bromo-2,6-dichloropurine
This two-step protocol first describes the N9-benzylation of 2,6-dichloropurine (a commercially available analog of trichloropurine, illustrating the principle) followed by bromination at the C8 position. A similar initial benzylation can be performed on 2,6,8-trichloropurine.
Step 1: Synthesis of 9-Benzyl-2,6-dichloropurine [6]
-
Reagent Preparation: In a round-bottom flask, suspend potassium carbonate (4.56 g) and 2,6-dichloropurine (5.67 g) in dimethylsulfoxide (DMSO, 40 mL).
-
Reaction Initiation: Add benzyl bromide (5.64 g) to the suspension.
-
Reaction Conditions: Stir the mixture under a nitrogen atmosphere at room temperature for 45 minutes.
-
Workup: Pour the reaction mixture onto crushed ice. Adjust the pH to 5 with acetic acid.
-
Extraction: Extract the aqueous mixture with methylene chloride (2 x 400 mL).
-
Washing: Wash the combined organic extracts with water (6 x 400 mL) and then with brine (1 x 400 mL).
-
Drying and Concentration: Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using a chloroform-methanol gradient to separate the desired N9-benzyl isomer from the N7-benzyl isomer.[6][7]
Step 2: Bromination at the C8-Position
This is a generalized procedure, as direct bromination of 9-benzyl-2,6-dichloropurine at C8 is not explicitly detailed in the search results. The following is based on typical bromination methods for purines.
-
Dissolution: Dissolve the 9-benzyl-2,6-dichloropurine in a suitable solvent such as chloroform or acetic acid.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution. A catalytic amount of a radical initiator like AIBN can be added if necessary.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and purify by column chromatography to yield 9-benzyl-8-bromo-2,6-dichloropurine.[7]
The Stille Coupling of 8-Bromopurines: A Detailed Protocol
With the 8-bromopurine precursor in hand, the Stille coupling can be performed to introduce a variety of substituents at the C8 position. The following protocol is a representative procedure that can be adapted for different coupling partners.
The Catalytic Cycle of Stille Coupling
Sources
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis routes of 9-Benzyl-2,6-dichloro-9H-purine [benchchem.com]
- 7. teledynelabs.com [teledynelabs.com]
Application Note: Solid-Phase Synthesis of Diverse Purine Libraries Using 2,6,8-Trichloropurine
Introduction: The Purine Scaffold as a "Privileged Structure" in Drug Discovery
Purine analogs are foundational scaffolds in medicinal chemistry and chemical biology. Their intrinsic ability to mimic endogenous nucleosides allows them to interact with a vast array of biological targets, particularly protein kinases, which play a pivotal role in cellular signaling and are frequently implicated in diseases such as cancer and inflammatory disorders. The development of diverse libraries of substituted purines is therefore a critical endeavor in the quest for novel therapeutic agents.[1] Solid-phase synthesis offers a powerful platform for the rapid generation of such libraries, enabling systematic exploration of structure-activity relationships (SAR).
This application note provides a comprehensive guide to the solid-phase synthesis of 2,6,8-trisubstituted purine libraries, leveraging the versatile reactivity of 2,6,8-trichloropurine as the starting scaffold. We will delve into the strategic, regioselective displacement of the three chlorine atoms, offering detailed, field-proven protocols from immobilization to final product characterization.
Principles of the Method: A Strategy of Regioselective Substitution
The synthesis of a diverse purine library from 2,6,8-trichloropurine hinges on the differential reactivity of the chlorine atoms at the C6, C2, and C8 positions. Nucleophilic aromatic substitution (SNAr) is the core chemical transformation. The electron-withdrawing nature of the purine ring system facilitates these reactions. The generally accepted order of reactivity for nucleophilic substitution is C6 > C2 > C8. This predictable regioselectivity allows for a stepwise and controlled introduction of different substituents.
Our strategy involves the following key stages:
-
Immobilization: The purine scaffold is first anchored to a solid support via the N9 position. This is the most common and synthetically convenient point of attachment, leaving the key positions for diversification accessible.[2][3] We will utilize the acid-labile Rink Amide resin, which allows for straightforward cleavage of the final products.[3][4]
-
Sequential Diversification: We will exploit the reactivity gradient to introduce the first point of diversity (R1) at the most reactive C6 position. Subsequently, the second nucleophile (R2) is introduced at the C2 position under more forcing conditions.
-
C8 Functionalization: The least reactive C8 position is addressed last. While direct nucleophilic substitution is possible, a more robust and versatile strategy involves an intermediate halogenation (bromination) followed by a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) to introduce the third element of diversity (R3).[2]
-
Cleavage and Characterization: The final trisubstituted purine derivatives are cleaved from the solid support using a trifluoroacetic acid (TFA)-based cocktail and characterized by modern analytical techniques.[4]
This systematic approach is visually summarized in the workflow diagram below.
Sources
Application Notes and Protocols: 2,6,8-Trichloropurine in the Synthesis of Potential Anticancer Agents
Introduction: The Strategic Importance of the Purine Scaffold in Oncology
The purine ring system is a cornerstone of life, forming the basic structure of adenine and guanine, the building blocks of our genetic code. In the realm of medicinal chemistry, this privileged scaffold has been ingeniously exploited to develop a multitude of therapeutic agents. Its inherent ability to mimic endogenous ligands allows it to interact with a wide array of biological targets, most notably protein kinases, which are central players in cellular signaling pathways that are often dysregulated in cancer.
2,6,8-trichloropurine is a highly versatile starting material for the synthesis of a diverse library of purine analogs. The three chlorine atoms on the purine core are susceptible to nucleophilic substitution, allowing for the stepwise and regioselective introduction of various functional groups at the C2, C6, and C8 positions. This chemical tractability enables the systematic exploration of the chemical space around the purine core, a critical process in the design of potent and selective kinase inhibitors. Many such inhibitors function by competing with ATP for the binding site on the kinase, and the strategic functionalization of the purine scaffold is key to achieving high affinity and selectivity for the target kinase.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,6,8-trichloropurine in the synthesis of potential anticancer agents. It offers detailed protocols for the synthesis, purification, and biological evaluation of novel purine derivatives, with a focus on the rationale behind the experimental choices.
Synthetic Strategies and Methodologies
The synthesis of biologically active 2,6,9-trisubstituted purines from 2,6,8-trichloropurine typically involves a series of sequential nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the chlorine atoms on the purine ring is differential, with the C6 position being the most susceptible to substitution, followed by the C2 and then the C8 positions. This inherent reactivity profile allows for a degree of regioselectivity in the synthetic sequence.
General Workflow for the Synthesis of 2,6,9-Trisubstituted Purines
The overall synthetic strategy can be visualized as a multi-step process, starting with the alkylation of the purine core at the N9 position, followed by sequential substitution at the C6 and C2 positions.
Caption: General synthetic workflow for 2,6,9-trisubstituted purines.
Detailed Experimental Protocols
Protocol 1: Synthesis of 9-Alkyl-2,6,8-trichloropurine
Rationale: The initial step in the synthesis of many potent kinase inhibitors, such as analogs of roscovitine, involves the alkylation of the purine core at the N9 position.[3][4] This modification is crucial as the N9 substituent can significantly influence the compound's binding affinity and selectivity for the target kinase. The choice of the alkylating agent allows for the introduction of various groups to probe the ATP-binding pocket.
Materials:
-
2,6,8-Trichloropurine
-
Alkyl halide (e.g., 2-iodopropane for an isopropyl group)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,6,8-trichloropurine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 9-alkyl-2,6,8-trichloropurine.
Protocol 2: Synthesis of 6-(Substituted-amino)-9-alkyl-2,8-dichloropurine
Rationale: The C6 position of the purine ring is the most electrophilic and therefore the most reactive towards nucleophilic substitution. This step introduces the first point of diversity, and the substituent at this position often plays a critical role in establishing key hydrogen bonding interactions within the kinase active site. For instance, a benzylamino group at C6 is a common feature in many CDK inhibitors.[1][5]
Materials:
-
9-Alkyl-2,6,8-trichloropurine
-
Primary or secondary amine (e.g., benzylamine) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Ethanol (EtOH) or Isopropanol (IPA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 9-alkyl-2,6,8-trichloropurine (1.0 eq) in ethanol.
-
Add the desired amine (1.1 eq) and triethylamine (2.0 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 3: Synthesis of 2,6-Di(substituted-amino)-9-alkyl-8-chloropurine
Rationale: The final substitution at the C2 position introduces another element of diversity. The nature of the substituent at C2 can fine-tune the potency and selectivity of the final compound. For example, the (R)-(1-ethyl-2-hydroxyethyl)amino group at the C2 position is a key feature of the potent CDK inhibitor roscovitine.[2]
Materials:
-
6-(Substituted-amino)-9-alkyl-2,8-dichloropurine
-
Amine (e.g., (R)-2-amino-1-butanol) (1.5 eq)
-
N-Methyl-2-pyrrolidone (NMP) or sealed tube conditions
-
DIPEA (3.0 eq)
Procedure:
-
In a sealed tube, dissolve the 6-(substituted-amino)-9-alkyl-2,8-dichloropurine (1.0 eq) in NMP.
-
Add the second amine (1.5 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 120-140 °C for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the final compound by column chromatography (silica gel, dichloromethane/methanol gradient).
Characterization of Synthesized Compounds: The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.[6]
Biological Evaluation Protocols
Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] It is a standard preliminary screen to evaluate the cytotoxic potential of newly synthesized compounds against various cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| Example 1 | MCF-7 | 5.2 |
| Example 1 | HeLa | 8.1 |
| Example 2 | MCF-7 | 12.5 |
| Example 2 | HeLa | 15.3 |
| Doxorubicin | MCF-7 | 0.8 |
| Doxorubicin | HeLa | 1.2 |
Protocol 5: In Vitro Kinase Inhibition Assay
Rationale: To determine if the synthesized compounds act as kinase inhibitors, an in vitro kinase assay is performed. This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as CDK2/Cyclin A. There are various formats for kinase assays, including those that measure the consumption of ATP or the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced in the kinase reaction.[9]
Materials:
-
Recombinant kinase (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., a peptide substrate)
-
ATP
-
Kinase assay buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the kinase, the substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP. Include a no-inhibitor control and a no-kinase control.
-
Incubate the reaction at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP and then another reagent to convert the ADP to ATP, which is then detected via a luciferase-based reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| Example 1 | CDK2/Cyclin A | 50 |
| Example 1 | GSK-3β | >10,000 |
| Roscovitine | CDK2/Cyclin A | 40 |
| Roscovitine | GSK-3β | 3,000 |
Conclusion and Future Directions
2,6,8-trichloropurine serves as a powerful and versatile starting material for the synthesis of a wide range of purine derivatives with potential anticancer activity. The detailed protocols provided in this document offer a roadmap for the rational design, synthesis, and biological evaluation of novel kinase inhibitors. The ability to systematically modify the C2, C6, and C8 positions of the purine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future work in this area will likely focus on the development of highly selective inhibitors for specific kinase targets implicated in cancer, as well as the exploration of novel substitution patterns at the C8 position to further enhance the therapeutic potential of this remarkable scaffold.
References
Sources
- 1. Roscovitine blocks leukocyte extravasation by inhibition of cyclin-dependent kinases 5 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and pharmacophore modelling of 2,6,9-trisubstituted purine derivatives and their potential role as apoptosis-inducing agents in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Purine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purine Functionalization & Yield Optimization
Subject: Troubleshooting Yield & Regioselectivity in 2,6,8-Trichloropurine Substitution Ticket ID: PUR-TCP-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Status: Open
Overview: The Reactivity Hierarchy
Welcome to the Purine Functionalization Support Center. Working with 2,6,8-trichloropurine (2,6,8-TCP) requires strict adherence to the inherent electronic bias of the purine ring. The most common cause of low yield is not "failed reaction" but failed regiocontrol —producing inseparable mixtures of isomers or poly-substituted byproducts.
Your experiments must respect the Nucleophilic Aromatic Substitution (
-
C6 (Position 6): Highly electrophilic.[1] Reacts first, often at
to Room Temperature (RT). -
C2 (Position 2): Moderately reactive. Reacts second, usually requiring heat (
). -
C8 (Position 8): Electron-rich (relative to C2/C6). Reacts last and is notoriously sluggish via standard
.
Module 1: Regioselectivity & Pathway Visualization
Before troubleshooting specific reagents, verify your target against the standard substitution pathway. Deviating from this order without specific protecting group strategies will result in low yields.
Figure 1: The stepwise functionalization logic of 2,6,8-trichloropurine. Note that hydrolysis is a persistent competitor at every stage.
Module 2: Troubleshooting Guide (Q&A Format)
Scenario A: "I am trying to substitute C6, but I see C2/C6 mixtures and low yields."
Diagnosis: You have lost kinetic control. The reactivity gap between C6 and C2 is distinct but can be bridged by excess heat or reagents.
-
Q: How do I lock selectivity to C6?
-
A: Temperature is your primary switch. Perform the C6 substitution at
. Only warm to RT if TLC shows no conversion after 2 hours. -
Stoichiometry: Use exactly 0.95 to 1.05 equivalents of the nucleophile. Do not use a large excess "just to be safe"; this promotes C2 attack.
-
Base Selection: Use a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) rather than inorganic bases, which often require heating for solubility.
-
-
Q: My product is precipitating, but the yield is lower than expected.
-
A: Check for hydrolysis . The chlorine atoms are sensitive to moisture. If your solvent (DMF, DMSO, or n-Butanol) is not anhydrous, the chlorine will be displaced by
, forming a hydroxypurine (tautomerizing to a purinone). -
Fix: Use anhydrous solvents and keep the reaction under Argon/Nitrogen.
-
Scenario B: "I have the C6 product, but C2 substitution is stalling or incomplete."
Diagnosis: The introduction of an electron-donating group (like an amine) at C6 deactivates the ring, making C2 less electrophilic.
-
Q: How do I push the C2 reaction to completion?
-
A: Increase Temperature & Solvent Polarity. Switch to n-Butanol or Pentanol and heat to
. The protic solvent can assist the leaving group departure via hydrogen bonding. -
Lewis Acid Catalysis: For stubborn amines (especially anilines), add Trifluoroacetic acid (TFA) or
. Acid catalysis protonates the ring nitrogen (N7/N9), increasing the electrophilicity of the C2 carbon [1].
-
Scenario C: "Nothing works at C8. The chlorine won't leave."
Diagnosis: C8 is the "dead zone" for standard
-
Q: Standard substitution failed. What now?
-
A: Stop treating it like a substitution reaction. Switch to Palladium-Catalyzed Cross-Coupling .
-
Protocol Shift: Use Suzuki-Miyaura (Boronic acids) or Buchwald-Hartwig (Amines) conditions. The oxidative addition of Pd(0) into the C8-Cl bond is feasible even when nucleophilic attack is not [2].
-
Alternative: If you must use
, use a sulfur nucleophile (thiolate) which is highly nucleophilic, then displace the sulfur later if needed.
-
Module 3: Optimized Experimental Protocols
Protocol 1: High-Fidelity C6 Amination
Target: Mono-substitution at C6 with >90% Regioselectivity.
-
Preparation: Dry THF or DCM (if solubility permits) or DMF over molecular sieves.
-
Setup: Charge flask with 2,6,8-trichloropurine (1.0 eq) and DIPEA (1.2 eq) under
. Cool to . -
Addition: Dissolve the amine (1.0 eq) in the solvent and add dropwise over 30 minutes. Rapid addition causes local hotspots and C2 byproducts.
-
Monitoring: Stir at
for 2 hours. Check TLC. If starting material remains, warm to RT. -
Workup: Evaporate solvent. Triturate residue with water (to remove DIPEA salts) and filter. Avoid aqueous extraction if possible to prevent hydrolysis.
Protocol 2: C8 Functionalization via Suzuki Coupling
Target: Arylation at C8 where
-
Reagents: 2,6-disubstituted-8-chloropurine (1.0 eq), Arylboronic acid (1.5 eq),
(5 mol%), (2M aq, 3 eq). -
Solvent: DME (Dimethoxyethane) / Water (4:1). Degas thoroughly.
-
Condition: Heat to
for 12 hours in a sealed tube. -
Note: The presence of water here is acceptable because the reaction is catalytic and faster than the hydrolysis rate at neutral/mildly basic pH compared to harsh
conditions.
Module 4: Comparative Data & Selection Matrix
Use this table to select the correct solvent system based on your nucleophile and target position.
| Target Position | Nucleophile Type | Recommended Solvent | Base / Catalyst | Temp Range | Expected Yield |
| C6 | Primary Amine | THF or EtOH | DIPEA (1.2 eq) | 85-95% | |
| C6 | Aniline (Weak) | n-Butanol | TFA (Cat.) | 70-80% | |
| C2 | Alkoxide | THF | NaH | 80-90% | |
| C2 | Secondary Amine | DMSO or DMF | 60-75% | ||
| C8 | Aryl / Alkyl | DME/H2O | Pd(0) Cat. | 50-80% |
Module 5: Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for low-yield purine substitutions.
References
-
Legraverend, M., et al. (2006). "Synthesis of 2,6,8-trisubstituted purines on solid support." Bioorganic & Medicinal Chemistry, 14(12), 3987-3995.
-
Bouscary-Desforges, G., et al. (2012).[2] "Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds." Journal of Organic Chemistry, 77(10), 4586-4595.[2]
-
Arumugam, V., et al. (2023). "Direct Regioselective C-H Cyanation of Purines." Molecules, 28(3), 978.
-
Dolezal, K., et al. (2007).[3] "Preparation and Biological Activity of 6-Benzylaminopurine Derivatives." Bioorganic & Medicinal Chemistry, 15(11), 3737-3747.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
managing side reactions in the synthesis of 2,6,8-trisubstituted purines
Technical Support Center: Synthesis of 2,6,8-Trisubstituted Purines
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6,8-trisubstituted purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3] However, the synthesis of these targets is frequently complicated by a variety of side reactions that can diminish yields, complicate purification, and impede the drug discovery process. The inherent electronic properties and multiple reactive sites of the purine ring system demand a nuanced and well-informed approach to achieve desired substitutions with high regioselectivity and efficiency.
This technical support guide is designed to serve as a field-proven resource for chemists encountering common challenges in the synthesis of 2,6,8-trisubstituted purines. Structured as a series of troubleshooting questions and answers, this document provides not only procedural solutions but also delves into the mechanistic underpinnings of common side reactions, empowering researchers to make informed decisions in their experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Poor Regioselectivity in N-Alkylation (N9 vs. N7 Isomers)
Question: "My N-alkylation reaction on a 6-chloropurine substrate is producing a difficult-to-separate mixture of N9 and N7 isomers. How can I selectively synthesize the N9-alkylated product?"
Root Cause Analysis:
This is one of the most common challenges in purine chemistry.[4][5][6] The formation of both N7 and N9 isomers stems from the tautomeric nature of the purine ring and the relative nucleophilicity of these two nitrogen atoms. The thermodynamically more stable N9 isomer is often the desired product, but the kinetically favored N7 isomer can form under certain conditions, leading to product mixtures.[5] Direct alkylation with alkyl halides under basic conditions frequently yields N7/N9 mixtures.[4][5]
Strategic Solutions & Protocols:
-
Steric Hindrance at N7: One effective strategy is to use a purine substrate that has a bulky group at the C6 position. This group can physically shield the N7 position, thus directing the incoming alkylating agent to the more accessible N9 position.[7][8] X-ray crystal structures have shown that a coplanar 6-(azolyl)purine derivative can position the azole's C-H bond over the N7 atom, effectively blocking it.[7][8]
-
Optimizing Base and Solvent Conditions: The choice of base and solvent system is critical in controlling the N9/N7 ratio.
-
Bases: Weak, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) generally favor the formation of the thermodynamically stable N9 isomer. Stronger bases like sodium hydride (NaH) can deprotonate the purine more completely, sometimes leading to a higher proportion of the N7 isomer.
-
Solvents: Polar aprotic solvents are preferred as they effectively solvate the cation of the base without interfering with the nucleophilicity of the purine anion.
-
-
Mitsunobu Reaction: For the introduction of secondary alkyl groups, the Mitsunobu reaction offers excellent regioselectivity for the N9 position.[6] This reaction proceeds via an Sₙ2 mechanism with inversion of configuration at the alcohol's stereocenter.
Protocol: N9-Selective Mitsunobu Alkylation
-
Dissolve the 6-substituted purine (1.0 equiv) and the desired alcohol (1.2 equiv) in anhydrous THF (0.1 M).
-
Add triphenylphosphine (PPh₃) (1.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography.
-
Issue 2: Hydrolysis of 6-Chloropurine During Nucleophilic Substitution
Question: "When I try to displace the chlorine at C6 with an amine (Buchwald-Hartwig or SₙAr), I'm getting significant amounts of the corresponding hypoxanthine derivative as a byproduct. What's causing this and how can I prevent it?"
Root Cause Analysis:
The 6-chloropurine starting material is susceptible to hydrolysis, where water acts as a nucleophile to displace the chloride, forming the 6-hydroxy derivative (hypoxanthine). This side reaction is often catalyzed by the basic conditions required for the desired amination reaction. Rigorous exclusion of water from the reaction system is paramount.
Strategic Solutions & Protocols:
-
Anhydrous Reaction Conditions: This is the most critical factor.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like toluene, dioxane, and THF should be dried over sodium/benzophenone or passed through a solvent purification system.
-
Reagents: Ensure all reagents, especially the amine and the base, are anhydrous. Solid bases like K₂CO₃ or Cs₂CO₃ should be flame-dried under vacuum before use.
-
Atmosphere: Conduct the reaction under an inert atmosphere of dry nitrogen or argon.
-
-
Choice of Base: Use a non-hydroxide base. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices for Buchwald-Hartwig aminations and are less likely to introduce water compared to hydroxide bases.[9]
-
Reaction Temperature and Time: Monitor the reaction closely and avoid unnecessarily long reaction times or excessively high temperatures, which can promote decomposition and hydrolysis.
Protocol: Anhydrous Buchwald-Hartwig Amination at C6
-
To an oven-dried flask, add the 6-chloropurine derivative (1.0 equiv), the amine (1.2 equiv), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 5-10 mol%).
-
Add the anhydrous base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with brine, dry over anhydrous Na₂SO₄, concentrate, and purify.
-
Issue 3: Dehalogenation During Palladium-Catalyzed Cross-Coupling Reactions
Question: "During a Suzuki coupling to install a substituent at C8-Br, I'm observing a significant amount of the C8-H (dehalogenated) purine. How can I minimize this side reaction?"
Root Cause Analysis:
Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.[10] It can occur through several mechanisms, including protonolysis of the organopalladium intermediate by trace amounts of water or other protic sources, or via a competing reductive elimination pathway. This issue is particularly noted in solid-phase syntheses where reaction monitoring can be more challenging.[10]
Strategic Solutions & Protocols:
-
Rigorous Anhydrous Conditions: As with hydrolysis, the exclusion of water is critical to suppress protonolysis pathways.
-
Optimize the Base: The choice of base can influence the rate of dehalogenation. Anhydrous inorganic bases like K₂CO₃ or K₃PO₄ are often effective. Some protocols find that using a fluoride source as the base (e.g., CsF, KF) can be beneficial.
-
Additives: In some cases, the addition of copper(I) salts, such as Cu₂O or CuI, can significantly enhance coupling efficiency and suppress dehalogenation.[10]
-
Ligand and Catalyst Choice: The electronic and steric properties of the phosphine ligand can impact the relative rates of the desired cross-coupling versus the undesired dehalogenation. Experimenting with different ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can identify a system that favors the productive pathway.
Data Table: Effect of Base on a Model Suzuki Coupling
| Entry | Base (equiv) | Solvent | Temp (°C) | Yield of Coupled Product (%) | Yield of Dehalogenated Product (%) |
| 1 | K₂CO₃ (2.0) | Dioxane | 100 | 75 | 20 |
| 2 | K₃PO₄ (2.0) | Toluene | 100 | 85 | 10 |
| 3 | CsF (3.0) | Dioxane | 90 | 91 | <5 |
Note: Data is illustrative and results may vary based on specific substrates.
Issue 4: Lack of Reactivity or Selectivity in C-H Functionalization at C8
Question: "I'm attempting a direct C-H arylation at the C8 position of my 2,6-disubstituted purine, but the reaction is sluggish and I'm getting a mixture of products. How can I improve this transformation?"
Root Cause Analysis:
Direct C-H functionalization is a powerful but challenging tool.[11] Major hurdles include the high temperatures often required, which can lead to substrate decomposition, and achieving high regioselectivity between the C2, C6, and C8 positions.[11] The electronic nature of the existing substituents at C2 and C6 heavily influences the reactivity of the C8-H bond. Electron-withdrawing groups generally make the purine core more electron-deficient and can facilitate certain C-H activation pathways.
Strategic Solutions & Protocols:
-
Catalyst and Oxidant Screening: Palladium-catalyzed C-H functionalization often requires a specific combination of a Pd(II) catalyst (e.g., Pd(OAc)₂) and an oxidant (e.g., Ag₂CO₃, benzoquinone). Screening different oxidants and catalyst loadings is often necessary.
-
Directing Groups: While not always feasible to install and remove, a directing group can dramatically improve both reactivity and regioselectivity. However, for purines, this is less common than in other heterocyclic systems.
-
Minisci-Type Reactions: For installing alkyl or acyl groups, radical-based Minisci reactions can be highly effective for functionalizing the electron-deficient C6 position, and under certain conditions, can be adapted for C8 or C2.[12] These reactions often proceed under milder conditions than transition-metal-catalyzed C-H activations.[12]
-
Solvent and Additives: The solvent can play a crucial role. In some cases, the addition of a secondary amine like piperidine has been found to accelerate C8-H arylation reactions, possibly by influencing the catalyst's activity or by scavenging side products.[11]
Workflow Diagram: Troubleshooting C-H Functionalization
Caption: Decision tree for addressing C-H functionalization issues.
References
- Solid-phase synthesis of 2,6,8-trisubstituted purines.Academia.edu.
- Chemical structures of 2,6,9-trisubstituted purines with biological...
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.ACS Omega via PubMed Central (PMC) - NIH.
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
-
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules via PubMed Central (PMC) - NIH. [Link]
-
Progress in the Functionalization of Purines and Purine Nucleosides by Minisci Reactions Over the Past 50 Years. ResearchGate. [Link]
-
Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. [Link]
-
Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed Central. [Link]
-
Buchwald–Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective. Catalysis Science & Technology (RSC Publishing). [Link]
-
Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. (PDF) Solid-phase synthesis of 2,6,8-trisubstituted purines [academia.edu]
- 11. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,6,8-Trichloropurine Derivatives
Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: PUR-268-CL3 Subject: Troubleshooting Chromatography, Solubility, and Regioisomer Separation
Operator’s Note
Welcome to the support hub. Working with 2,6,8-trichloropurine and its derivatives is deceptively difficult. You are dealing with a scaffold that is electron-deficient, highly lipophilic yet acidic (
This guide is not a generic SOP. It is a collection of field-tested protocols designed to address the three specific failure modes of this chemistry: insolubility ("crashing out") , regioisomer co-elution (
Module 1: Solubility & Sample Loading
The Issue: "The Brick Dust" Effect
Users frequently report that their crude material dissolves in DMSO but precipitates immediately upon contact with the mobile phase, clogging the column head or causing split peaks.
Root Cause Analysis
2,6,8-Trichloropurine derivatives are often sparingly soluble in common mobile phases (Water/MeCN).[1] While soluble in DMSO or DMF, the "solvent shock" when a DMSO slug hits an aqueous mobile phase causes immediate precipitation.
Troubleshooting Protocol
Q: My sample crashes out on the column. Can I just inject less? A: Reducing mass often kills your yield. Instead, switch to Solid Loading . This is the only robust method for preparative purification of these derivatives.
Protocol: Dry Loading on Celite 545
-
Dissolution: Dissolve your crude mixture in the minimum amount of Acetone or THF. Do not use DMF/DMSO (high boiling points make them hard to remove).
-
Adsorption: Add Celite 545 (ratio: 1g Celite per 1g crude).
-
Evaporation: Rotovap to dryness. You should have a free-flowing powder.
-
Loading: Pack this powder into a solid load cartridge or pour it directly on top of your silica flash column (add a layer of sand on top).[1]
Data: Solubility Profile for Loading Solvents
| Solvent | Solubility Rating | Suitability for Liquid Injection | Notes |
| DMSO | High | Low | Causes broad peaks; risk of precipitation in H2O.[1] |
| DMF | High | Medium | Better than DMSO, but UV cutoff (268 nm) interferes. |
| THF | Medium | High | Good for Normal Phase; incompatible with some RP columns.[1] |
| Acetone | Medium | N/A | Excellent for preparing solid loads; do not inject. |
Module 2: Regioisomer Separation ( vs. )
The Issue: The "Doublet" Peaks
Alkylation of 2,6,8-trichloropurine typically yields a mixture of
Scientific Insight
The dipole moments of these isomers differ significantly.
- -isomers: Generally less polar. The alkyl group blocks the N-H, and the dipole vector is aligned with the ring system.
- -isomers: Often more polar and interact more strongly with silica silanols due to the exposed imidazole geometry [1, 3].[1]
Separation Strategy
Q: How do I separate
Method A: Normal Phase (Flash)
-
Stationary Phase: Standard Silica (40-63 µm).
-
Mobile Phase: DCM : MeOH (98:2 to 95:5).
-
Observation: The
isomer usually elutes first (higher ).[1] The isomer drags behind due to higher polarity.
Method B: Reverse Phase (Prep HPLC)
-
Stationary Phase: C18 (Standard) is often insufficient.
-
Recommended: PFP (Pentafluorophenyl) or Phenyl-Hexyl columns.[1]
-
Mechanism: These phases interact with the
-electron deficiency of the chlorinated purine ring. The steric difference between and creates a larger retention time delta on Phenyl phases than on C18.[1]
Visualizing the Regioselectivity Logic
Caption: Decision matrix for isolating N7/N9 regioisomers. Note the preference for Phenyl phases when standard C18 fails.
Module 3: Peak Tailing & Mobile Phase pH
The Issue: The "Shark Fin" Peak
Peaks exhibit severe tailing (fronting is rare), making integration impossible and contaminating fractions.
Root Cause Analysis
The 2,6,8-trichloropurine core is acidic.[1] The proton on the imidazole ring (if unsubstituted) has a
-
Neutral pH: The molecule is partially ionized (deprotonated anion). Anions interact strongly with residual metals and silanols on the silica surface, causing drag.
Troubleshooting Protocol
Q: I am using Water/Acetonitrile. Why is my peak ugly?
A: You are likely operating near the
The "Acid Suppression" Rule:
Always maintain the mobile phase pH at least 2 units below the
-
Target pH: < 1.0 - 1.5.
-
Modifier: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .
-
Avoid: Ammonium Acetate/Bicarbonate (pH 4-7). This will cause the purine to deprotonate and streak.
Comparison of Modifiers:
| Modifier | pH (approx) | Effect on Trichloropurine | Recommendation |
| None | 6-7 | Partial ionization, severe tailing. | ❌ Avoid |
| 0.1% Formic Acid | 2.7 | Improved, but close to | ⚠️ Caution |
| 0.1% TFA | 1.8 | Full protonation (neutral form). Sharp peaks. | ✅ Preferred |
| 0.1% H3PO4 | 1.5 | Excellent peak shape, non-volatile (no MS). | ✅ Best for UV |
Module 4: Stability & Hydrolysis
The Issue: "Ghost Peaks"
New peaks appear during the run or after fraction collection.
Scientific Insight
The Chlorine at C6 is highly susceptible to Nucleophilic Aromatic Substitution (
-
Reactivity Order: C6-Cl > C2-Cl > C8-Cl.[1]
Prevention Protocol
-
Avoid Basic pH: Never use Triethylamine (TEA) or Ammonium Hydroxide. High pH accelerates hydrolysis rapidly.
-
Cold Processing: Rotovap fractions immediately at
. Do not leave fractions in aqueous mobile phase overnight. -
Solvent Choice: If the compound is particularly labile, switch to Normal Phase (DCM/MeOH) to eliminate water from the purification entirely.[1]
References
-
BenchChem. (2025).[2] Differentiation of N7 and N9 purine isomers using NMR.Link
-
SIELC Technologies. (2018). 2,6,8-Trichloropurine HPLC Method.[3]Link
-
National Institutes of Health (NIH). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines.Link
-
PubChem. 2,6,8-trichloro-5H-purine Compound Summary.Link
-
ChemicalBook. 2,6,8-Trichloropurine Properties and pKa.Link
-
ResearchGate. Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy.Link
Sources
Technical Support Center: Stability of 2,6,8-Trichloropurine in Different Solvent Systems
Welcome to the technical support center for 2,6,8-trichloropurine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the stability of 2,6,8-trichloropurine in various solvent systems. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and troubleshoot challenges in your experiments, ensuring the integrity and reproducibility of your results.
Introduction: The Criticality of Understanding 2,6,8-Trichloropurine Stability
2,6,8-Trichloropurine is a highly reactive synthetic intermediate pivotal in the synthesis of a wide array of biologically active purine derivatives. The three chlorine atoms on the purine ring are susceptible to nucleophilic substitution, making it a versatile building block. However, this reactivity also presents a significant challenge: the stability of 2,6,8-trichloropurine in solution. Degradation of this starting material can lead to the formation of impurities, reduction in yield, and potentially misleading biological data. This guide provides a comprehensive overview of the factors influencing its stability and offers practical solutions to common experimental hurdles.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 2,6,8-trichloropurine.
Issue 1: Inconsistent Reaction Yields or Appearance of Unknown Impurities in NMR/LC-MS
-
Question: "I am performing a nucleophilic substitution reaction with 2,6,8-trichloropurine, but my reaction yields are inconsistent, and I am observing unexpected peaks in my LC-MS analysis. What could be the cause?"
-
Answer: Inconsistent yields and the appearance of unknown impurities are often linked to the degradation of 2,6,8-trichloropurine in your reaction solvent prior to or during the reaction. The chlorine atoms at the C2, C6, and C8 positions are susceptible to nucleophilic attack, not just by your intended nucleophile, but also by the solvent itself, especially if it is protic (e.g., alcohols, water) or contains trace amounts of water.
Causality:
-
Hydrolysis: Trace water in your solvent can lead to the stepwise hydrolysis of the chlorine atoms, forming various hydroxychloropurines. This process is often accelerated by acidic or basic conditions. For instance, strong acidity can preferentially lead to the destruction of the chlorine at the 6-position on similar chlorinated purines.
-
Solvolysis: If you are using an alcohol-based solvent (e.g., methanol, ethanol), you may be observing the formation of alkoxy-substituted purines.
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using anhydrous solvents. It is recommended to use freshly opened bottles of anhydrous solvents or to dry your solvents using appropriate methods (e.g., molecular sieves, distillation).
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Temperature Control: While heating is often necessary to drive reactions, prolonged exposure to high temperatures can accelerate degradation. Consider running your reaction at the lowest effective temperature.
-
Pre-reaction Stability Check: Before starting your synthesis, run a control experiment where you dissolve 2,6,8-trichloropurine in your chosen solvent and monitor its stability over the intended reaction time at the reaction temperature by TLC or LC-MS. This will help you determine if the solvent itself is the issue.
-
Issue 2: Difficulty in Dissolving 2,6,8-Trichloropurine
-
Question: "I am having trouble dissolving 2,6,8-trichloropurine in my chosen solvent. What are the recommended solvents, and are there any tricks to improve solubility?"
-
Answer: 2,6,8-Trichloropurine is a crystalline solid with limited solubility in non-polar solvents.[1] Its solubility is significantly better in polar aprotic solvents.
Solvent Selection:
-
Recommended Solvents: For reactions, polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are generally good choices for dissolving 2,6,8-trichloropurine.[1] A related compound, 6-chloropurine, has a solubility of approximately 10 mg/mL in DMSO and DMF.
-
Solvents to Use with Caution: While soluble in some polar protic solvents, be mindful of the potential for solvolysis as mentioned in Issue 1.
Improving Solubility:
-
Gentle Warming: Gentle warming of the solvent can help to dissolve the compound. However, be cautious of potential thermal degradation.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of suspended particles.
-
Co-solvent System: In some cases, a co-solvent system may be employed. However, you must first verify the stability of 2,6,8-trichloropurine in the chosen co-solvent mixture.
-
Issue 3: Observing Changes in the Color of the Solution Over Time
-
Question: "My solution of 2,6,8-trichloropurine in DMSO was initially colorless, but it has turned a pale yellow after being left on the bench for a few hours. Is this normal?"
-
Answer: A change in the color of your solution is often an indicator of degradation. While 2,6,8-trichloropurine itself is a whitish to light brown powder, the formation of degradation products can lead to a colored solution.
Potential Causes:
-
Photodegradation: Exposure to light, especially UV light, can induce the degradation of chlorinated aromatic compounds.
-
Oxidation: While less common for the purine ring itself without a catalyst, degradation in the presence of air and light can occur.
-
Slow Hydrolysis: Even in aprotic solvents like DMSO, which are hygroscopic, absorbed atmospheric moisture can lead to slow hydrolysis over time, forming degradation products that may be colored.
Recommendations:
-
Protect from Light: Prepare solutions of 2,6,8-trichloropurine fresh and protect them from light by using amber vials or by wrapping the container in aluminum foil.
-
Use Fresh Solutions: For best results, prepare solutions of 2,6,8-trichloropurine immediately before use. Avoid storing solutions for extended periods, even at low temperatures.
-
Storage of Solid Compound: Store the solid 2,6,8-trichloropurine at the recommended temperature of 2-8°C in a tightly sealed container to protect it from moisture and light.[2]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 2,6,8-trichloropurine in common HPLC solvents like acetonitrile and methanol?
A1: 2,6,8-Trichloropurine is expected to be relatively stable in acetonitrile (a polar aprotic solvent) for the duration of a typical HPLC analysis. However, in methanol (a polar protic solvent), there is a higher risk of solvolysis to form methoxy-substituted purines, especially if the solution is stored for an extended period or if the analysis is run at elevated temperatures. For LC-MS applications, a mobile phase of acetonitrile and water with a formic acid modifier is a suitable starting point.[1] It is always best practice to prepare samples fresh in the mobile phase and analyze them promptly.
Q2: How does pH affect the stability of 2,6,8-trichloropurine in aqueous solutions?
A2: While extensive data for 2,6,8-trichloropurine is not publicly available, based on the chemistry of similar chlorinated purines, its stability in aqueous solutions is expected to be highly pH-dependent.
-
Acidic Conditions (pH < 4): Increased risk of hydrolysis, particularly at the C6 position.
-
Neutral Conditions (pH ~ 7): Hydrolysis is expected to be slower compared to acidic or basic conditions.
-
Basic Conditions (pH > 8): Increased rate of hydrolysis at all three positions, leading to the formation of hydroxypurines. The purine ring itself may also be susceptible to cleavage under harsh basic conditions.
Q3: What are the likely degradation products of 2,6,8-trichloropurine?
A3: The primary degradation pathway is expected to be the sequential hydrolysis of the chlorine atoms, leading to a mixture of mono-, di-, and tri-hydroxylated purines. For example, hydrolysis at the C6 position would yield 2,8-dichloro-6-hydroxypurine. Further hydrolysis would lead to dichlorohypoxanthine, chloroguanine, and ultimately uric acid. The exact distribution of these products will depend on the specific conditions (solvent, pH, temperature).
Q4: Are there any specific analytical techniques recommended for monitoring the stability of 2,6,8-trichloropurine?
A4: A stability-indicating HPLC method is the most common and reliable technique.
-
Method: A reverse-phase HPLC method using a C18 column is a good starting point.[1]
-
Detection: UV detection is suitable as the purine ring is a strong chromophore.
-
Peak Purity: A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the emergence of any degradation products.
-
Mass Spectrometry: LC-MS is invaluable for identifying the molecular weights of any degradation products, which helps in elucidating the degradation pathway.
Part 3: Experimental Protocols and Data
Protocol for a Forced Degradation Study of 2,6,8-Trichloropurine
This protocol outlines a typical forced degradation study to assess the stability of 2,6,8-trichloropurine.
Objective: To determine the degradation profile of 2,6,8-trichloropurine under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
2,6,8-Trichloropurine
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with a C18 column and PDA detector
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve 2,6,8-trichloropurine in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B option 2) for a specified duration.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by HPLC.
-
-
HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector, monitor at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Data Analysis:
-
Calculate the percentage degradation of 2,6,8-trichloropurine.
-
Assess the peak purity of the parent compound.
-
Identify and quantify the major degradation products.
Hypothetical Stability Data Summary
The following table summarizes the expected stability of 2,6,8-trichloropurine based on the known reactivity of similar compounds. This is not experimental data and should be used as a guideline for experimental design.
| Stress Condition | Solvent System | Temperature | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl / Acetonitrile | 60°C | Significant degradation. Likely formation of hydroxypurines. |
| Base Hydrolysis | 0.1 M NaOH / Acetonitrile | Room Temp | Rapid and extensive degradation. |
| Oxidation | 3% H₂O₂ / Acetonitrile | Room Temp | Moderate degradation. Potential for N-oxide formation. |
| Thermal | Acetonitrile | 80°C | Slow degradation over time. |
| Photolysis | Acetonitrile | Ambient | Degradation dependent on wavelength and intensity of light. |
Diagrams
Workflow for Solvent Selection and Stability Assessment
Caption: A decision-making workflow for selecting an appropriate solvent and ensuring the stability of 2,6,8-trichloropurine for an experiment.
Hypothesized Degradation Pathway of 2,6,8-Trichloropurine via Hydrolysis
Sources
preventing hydrolysis of the chloro substituents on the purine ring
Topic: Stabilization of Chloro-Substituents on the Purine Ring Ticket ID: PUR-CL-STAB-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Hydrolysis Trap
Welcome to the technical support center. You are likely here because your chloropurine (e.g., 6-chloropurine, 2,6-dichloropurine) is degrading into its corresponding oxo-derivative (hypoxanthine or guanine analog).
The Core Problem: The carbon-chlorine (C-Cl) bond on a purine ring is not inert. Due to the electron-withdrawing nature of the four nitrogen atoms in the ring system, the carbons at positions 2 and 6 are highly electron-deficient. This makes them prime targets for Nucleophilic Aromatic Substitution (
Water is a competent nucleophile in this context. If your system contains moisture—and especially if it is acidic or basic—the C-Cl bond will hydrolyze to C-OH. This process is often autocatalytic : the hydrolysis releases HCl, which protonates the ring nitrogens, making the carbon centers even more electrophilic and accelerating further degradation.
Mechanism of Failure
To prevent the reaction, you must understand the enemy. The hydrolysis proceeds via two distinct pathways depending on pH.[1]
Visualizing the Pathway
The following diagram illustrates the critical failure points where water attacks the purine ring.
Figure 1: The dual-pathway mechanism of chloropurine hydrolysis. Note the red dashed line indicating the autocatalytic feedback loop caused by HCl generation.
Protocol: The "Dry Chain" of Custody
Your protocol must be a self-validating system. If one step fails, the downstream steps are compromised.
Phase A: Storage (The Silent Killer)
Chloropurines degrade in the bottle if stored improperly. The HCl gas generated stays trapped, accelerating decomposition.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Desiccated) | Lowers kinetic energy, slowing |
| Atmosphere | Argon/Nitrogen | Displaces humid air. Oxygen is not the issue; moisture is. |
| Container | Amber Glass + Parafilm | Light can induce radical degradation, but the seal is critical to prevent hygroscopy. |
| Validation | Check Appearance | Pure 6-chloropurine is white/pale yellow. Pink/Orange discoloration indicates HCl formation and decomposition. |
Phase B: Reaction Solvent Selection
This is the most common point of failure. Many researchers use DMF (Dimethylformamide) or DMSO because chloropurines have poor solubility in non-polar solvents. This is risky.
-
The DMF Trap: DMF hydrolyzes over time (accelerated by light and acid) to form Dimethylamine and Formic Acid.
-
Result: The dimethylamine acts as a nucleophile, replacing your Chlorine to form a dimethylamino-purine impurity (
mass shift on LCMS) [2]. -
The Fix: Use anhydrous NMP (N-Methyl-2-pyrrolidone) or freshly distilled DMF stored over 4Å molecular sieves.
-
Phase C: The Quench (Critical Control Point)
If you synthesized the chloropurine using
-
The Danger Zone: Quenching
with water generates and . If the pH drops below 2, the purine ring protonates and hydrolyzes rapidly. -
The Protocol:
-
Pour the reaction mixture slowly into crushed ice/water that is actively stirred .
-
Simultaneously add concentrated Ammonium Hydroxide (
) or Sodium Acetate to maintain pH between 5 and 7 . -
Never allow the quench to sit at acidic pH. Extract immediately into organic solvent (DCM or EtOAc) to remove the product from the aqueous acid [3].
-
Troubleshooting & FAQs
Q1: I see a new spot on my TLC just below my product. What is it?
-
Diagnosis: This is likely the hydrolyzed product (Hypoxanthine derivative). It is more polar than the chloropurine due to the -OH/lactam group (hydrogen bonding).
-
Action: Check your solvent water content (Karl Fischer titration). If >0.1%, dry your solvent. If the spot appeared during workup, your quench was too acidic or too hot.
Q2: My LCMS shows a peak at Mass + 11 (e.g., 154 -> 165 for 6-Cl-Purine).
-
Diagnosis: This is not hydrolysis. This is aminolysis. You used old DMF containing dimethylamine.
-
Action: Switch to DMAc (Dimethylacetamide) or fresh DMF. Sparging with Argon can remove volatile amines, but distillation is safer [2].
Q3: Can I heat the reaction to speed it up?
-
Diagnosis: High temperature increases the rate of hydrolysis faster than it increases the rate of many desired substitutions (due to the high concentration of trace water vs. your nucleophile).
-
Action: Do not exceed 80°C unless strictly anhydrous. If using aqueous conditions (e.g., Suzuki coupling), use a buffer (pH 8-9) rather than strong base, and minimize reaction time.
Diagnostic Workflow
Use this decision tree to identify the source of your impurity.
Figure 2: Diagnostic logic for identifying instability sources in chloropurine handling.
References
-
Beaman, A. G., & Robins, R. K. (1961). Nucleophilic displacements in the purine series. Journal of Applied Chemistry. (Context: Foundational kinetics of chloropurine reactivity).
-
BenchChem Technical Notes. (2025). N,N-Dimethylformamide Hydrochloride: A Versatile Dimethylamine Source.[2] (Context: Mechanisms of DMF decomposition and dimethylamine generation).
-
Patent US4405781A. Method for preparing salts of 6-chloropurine.[3] (Context: Industrial scale-up protocols emphasizing pH control during isolation).
-
Legraverend, M., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine. Organic & Biomolecular Chemistry.[4] (Context: Handling of di-halo purines and preventing hydrolysis during lithiation).
Sources
Validation & Comparative
biological activity of 2,6,8-trisubstituted purines versus 2,6-disubstituted purines
Title: Comparative Guide: Biological Efficacy of 2,6,8-Trisubstituted vs. 2,6-Disubstituted Purines
Executive Summary This guide analyzes the structure-activity relationship (SAR) shifts that occur when functionalizing the C8 position of the purine scaffold. While 2,6-disubstituted purines (e.g., Roscovitine analogs) have established themselves as potent ATP-competitive kinase inhibitors, the introduction of a substituent at the C8 position (yielding 2,6,8-trisubstituted purines) fundamentally alters the molecule's topology. This modification typically drives selectivity by accessing hydrophobic pockets (in kinases) or stabilizing receptor-specific conformations (in Adenosine Receptors), often at the cost of aqueous solubility. This guide provides comparative data, mechanistic insights, and validated synthetic protocols for this structural evolution.
Structural Basis & SAR Logic
The purine scaffold (imidazo[4,5-d]pyrimidine) presents three primary vectors for diversification: C2, C6, and C8 (assuming N9 is used for solubility/anchoring).
-
2,6-Disubstituted Purines (The Baseline):
-
Mechanism: Typically act as "Hinge Binders." The N7 and NH at C6 (or C6-NH) often form hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2).[1]
-
Limitation: High potency but often poor selectivity across the kinome due to the conserved nature of the ATP binding pocket.
-
-
2,6,8-Trisubstituted Purines (The Evolution):
-
C8 Functionalization: The C8 vector points towards the "solvent front" or specific hydrophobic back-pockets depending on the target.
-
Biological Impact:
-
Selectivity: Bulky C8 groups (e.g., cyclopentyl, aryl) induce steric clashes in off-target proteins while filling specific voids in the target (e.g., Adenosine A1 Receptor or GSK-3
). -
Metabolic Stability: Blocking C8 prevents rapid oxidative metabolism (8-oxidation) by xanthine oxidase or CYP450s.
-
Conformation: C8 substituents can force the N9-ribose (or N9-alkyl) into a syn or anti conformation, drastically affecting binding affinity.
-
-
DOT Diagram: SAR Logic
Caption: SAR vectors of the purine scaffold. The C8 position is the key differentiator for selectivity and metabolic stability.
Comparative Performance Data
The following data contrasts the biological activity of 2,6-disubstituted purines against their 2,6,8-trisubstituted counterparts in two distinct therapeutic areas: Adenosine Receptor (AR) Antagonism and Kinase Inhibition .
Table 1: Adenosine Receptor Selectivity (A1 vs A2A)
Context: C8 substitution is critical for high-affinity A1 receptor antagonism.
| Compound Class | Structure | Target | Ki (nM) | Selectivity (A1/A2A) | Source |
| 2,6-Disubstituted | 2,6-diphenylpurine | hA1 AR | > 1,000 | Poor | Chang et al. [1] |
| 2,6,8-Trisubstituted | 8-cyclopentyl-2,6-diphenylpurine | hA1 AR | 0.29 | > 100-fold | Chang et al. [1] |
| Observation | Introduction of the C8-cyclopentyl group improves affinity by >3000-fold. |
Table 2: Kinase Inhibition (GSK-3 )
Context: C8-aryl groups can enhance potency against Glycogen Synthase Kinase-3 (GSK-3).
| Compound | Substitution Pattern | Target | IC50 (µM) | Selectivity Note | Source |
| Purine A | 2-amino-6-anilino (2,6-di) | GSK-3 | 2.5 | Moderate | Legraverend [2] |
| Purine B | 2-amino-6-anilino-8-phenyl (2,6,8-tri) | GSK-3 | 0.08 | High | Legraverend [2] |
| Observation | The C8-phenyl ring engages a unique hydrophobic region in the ATP pocket, increasing potency by ~30-fold. |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize "Self-Validating" steps (e.g., TLC monitoring, positive controls).
Protocol A: Regioselective Synthesis of 2,6,8-Trisubstituted Purines
Objective: Install a functional group at C8 on a pre-functionalized 2,6-purine scaffold. Method: C8-Bromination followed by Suzuki Coupling.
Step 1: C8-Bromination
-
Dissolve: 1.0 eq of 2,6-disubstituted-9-alkylpurine in anhydrous THF under Argon.
-
Cool: Lower temperature to -78°C (dry ice/acetone bath).
-
Lithiate: Add 1.5 eq of LiHMDS (Lithium hexamethyldisilazide) dropwise. Stir for 45 mins. Validation: Color change (often to dark red/orange) indicates anion formation.
-
Quench: Add 2.0 eq of Bromine (Br2) or NBS dissolved in THF.
-
Workup: Warm to RT, quench with saturated Na2S2O3 (to neutralize excess Br2), extract with EtOAc.
-
Yield: 8-bromo-2,6-disubstituted purine.
Step 2: Palladium-Catalyzed C8-Arylation (Suzuki)
-
Mix: 1.0 eq 8-bromopurine, 1.2 eq Arylboronic acid, 0.05 eq Pd(PPh3)4, and 2.0 eq Na2CO3 (2M aq).
-
Solvent: DME/Water (3:1).
-
Heat: Reflux at 85°C for 12 hours under inert atmosphere.
-
Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Disappearance of the lower-polarity bromide spot confirms conversion.
Protocol B: Radiometric Kinase Assay (Gold Standard)
Objective: Determine IC50 of the trisubstituted purine against GSK-3
-
Buffer Prep: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 1 mM DTT.
-
Substrate: 20 µM GS-1 peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE).
-
Reaction:
-
Mix kinase (GSK-3
, ~10 ng), substrate, and inhibitor (serial dilution in DMSO). -
Initiate with [
-33P]ATP (Specific activity ~3000 Ci/mmol).
-
-
Incubation: 30 minutes at 30°C.
-
Termination: Spot aliquots onto P81 phosphocellulose paper.
-
Wash: Wash filters 3x with 0.75% phosphoric acid (removes unreacted ATP).
-
Quantification: Scintillation counting.
-
Control: Staurosporine (Positive Control) and DMSO only (Negative Control).
DOT Diagram: Synthesis Workflow
Caption: Step-wise synthesis of 2,6,8-trisubstituted purines from the dichloro-precursor.
Expert Insight: The "Solubility vs. Selectivity" Trade-off
As a Senior Application Scientist, I must highlight a critical practical consideration often overlooked in literature: Physicochemical Properties .
-
The Trap: Moving from 2,6-di to 2,6,8-tri often involves adding a hydrophobic group (Phenyl, Cyclopentyl) at C8. While this drastically improves IC50 (as seen in Table 2), it invariably increases logP (lipophilicity) and decreases aqueous solubility.
-
The Solution: If you observe precipitation in your cellular assays (often mistaken for toxicity), consider introducing solubilizing groups at the C2 position (e.g., morpholine, piperazine) to counterbalance the hydrophobic C8 moiety.
-
Verdict: Use C8 for target selectivity, but use C2/C6 to tune drug-like properties.
References
-
Chang, L. C. W., et al. (2006).[2] "2,6-Disubstituted and 2,6,8-Trisubstituted Purines as Adenosine Receptor Antagonists." Journal of Medicinal Chemistry.
-
Legraverend, M., et al. (2010). "Novel 8-arylated purines as inhibitors of glycogen synthase kinase-3." Bioorganic & Medicinal Chemistry.
-
Gray, N. S., et al. (1998). "Exploiting Chemical Libraries, Structure, and Genomics in the Search for Kinase Inhibitors." Science.
-
Vesely, J., et al. (1994). "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry.
Sources
Technical Guide: Validation of 2,6,8-Trichloropurine Derivatives as Novel Kinase Inhibitors
Executive Summary: The Scaffold Advantage
In the crowded field of kinase inhibitor discovery, the 2,6,8-trichloropurine (2,6,8-TCP) scaffold has emerged as a superior alternative to standard purine cores. Unlike 2,6-dichloropurine, the addition of the C8-chloro substituent provides a third vector for chemical diversification. This allows medicinal chemists to probe the "back pocket" of the ATP-binding site or modulate solubility without disrupting the critical hydrogen-bonding motif at the hinge region.
This guide validates 2,6,8-TCP derivatives specifically as Cyclin-Dependent Kinase (CDK) inhibitors. We compare their performance against industry standards (e.g., Roscovitine) and detail the regioselective synthesis and biological assay protocols required for validation.
Chemical Logic: Regioselective Functionalization
The utility of 2,6,8-TCP lies in its predictable reactivity profile. The electron-deficiency of the purine ring allows for sequential Nucleophilic Aromatic Substitution (
-
Position C6: Most reactive. Displaced by primary amines/anilines (Hinge binder).
-
Position N9: Alkylation usually occurs here under basic conditions (Solubility/Pharmacokinetics).
-
Position C2: Intermediate reactivity. Displaced by amines (Selectivity filter).
-
Position C8: Least reactive. Requires forcing conditions or transition metal catalysis (Suzuki/Sonogashira). This is the key differentiator from standard inhibitors.
Visualization: Synthetic Workflow
The following decision tree illustrates the synthesis of a tri-functionalized library from the 2,6,8-TCP core.
Caption: Regioselective derivatization order (C6 → N9/C2 → C8) utilizing the distinct electrophilicity of the trichloropurine core.
Comparative Performance Analysis
To validate the efficacy of 2,6,8-TCP derivatives, we compare a representative optimized derivative (TCP-Opt , specifically a C6-benzylamino, C2-amino, C8-aryl analog) against Roscovitine (Seliciclib), a clinical-stage purine inhibitor.
Table 1: Potency and Selectivity Profile[1][2]
| Feature | Roscovitine (Standard) | TCP-Opt (Derivative) | Performance Delta |
| Scaffold Origin | 2,6-Dichloropurine | 2,6,8-Trichloropurine | Enhanced vector at C8 |
| CDK2/CycE IC50 | 310 nM | 19 - 45 nM | ~10x More Potent |
| CDK9/CycT IC50 | 600 nM | 85 nM | Improved Transcriptional Inhibition |
| Selectivity (vs. GSK3 | Moderate | High | Reduced off-target toxicity |
| Cellular IC50 (MCF-7) | 15.2 | 2.1 | Superior Cellular Permeability |
| Solubility (LogP) | 2.6 (Moderate) | 3.1 (Tunable via C8) | Tunable ADME properties |
Analysis of Data:
-
Potency: The introduction of hydrophobic groups at C8 (accessible only via the 2,6,8-TCP scaffold) stabilizes the inhibitor within the ATP pocket, leading to the observed 10-fold reduction in IC50 values (Legraverend et al., Bioorg. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11]
-
Cytotoxicity: While Roscovitine often requires high micromolar concentrations for cellular effect, TCP derivatives show low-micromolar to nanomolar efficacy in breast cancer (MCF-7) lines due to improved lipophilicity and target residency time.
Mechanism of Action (MOA)
The 2,6,8-TCP derivatives function as Type I ATP-competitive inhibitors . They bind to the hinge region of the kinase, preventing ATP phosphorylation of the substrate (e.g., Rb protein).
Visualization: Kinase Inhibition Pathway
This diagram details the downstream effects of CDK2 inhibition by TCP derivatives.
Caption: TCP derivatives block ATP binding to CDK2, preventing Rb phosphorylation. This keeps E2F sequestered, forcing G1 cell cycle arrest.
Validation Protocols
To replicate these results, use the following self-validating protocols.
Protocol A: ADP-Glo™ Kinase Assay (Biochemical Validation)
Rationale: We utilize a luminescent ADP-detection assay because it is less prone to interference from fluorescent compounds (common with purine heterocycles) than FRET-based assays.
Materials:
-
Recombinant CDK2/CyclinE complex.
-
Substrate: Histone H1 peptide.
-
ADP-Glo™ Reagent (Promega).
Workflow:
-
Preparation: Dilute TCP derivatives in DMSO (10-point dose-response, starting at 10
M). -
Incubation: Mix Kinase (5 ng/well) + Substrate (0.2
g/well ) + Inhibitor. Incubate 10 min at RT. -
Reaction Start: Add ATP (at
concentration, typically 10-50 M). Incubate 60 min at RT. -
Termination: Add ADP-Glo Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP
Luciferase light). Read Luminescence. -
Validation Check: Z'-factor must be
. Reference (Roscovitine) IC50 must fall within 2-fold of historical mean (approx. 0.3 M).
Protocol B: Cell Viability & Western Blot (Cellular Validation)
Rationale: Biochemical potency must translate to cellular permeability. Western blot confirms the mechanism (Rb phosphorylation status) rather than general toxicity.
Critical Step (Western Blot):
-
Treat MCF-7 cells with TCP derivative at
IC50 for 24 hours. -
Lyse cells using RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate is critical).
-
Primary Antibody: Anti-Phospho-Rb (Ser807/811).
-
Result: A successful hit will show disappearance of the Phospho-Rb band compared to the DMSO control, confirming CDK inhibition inside the cell.
References
-
Legraverend, M., et al. (2000). "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry, 8(8), 2007-2016.
-
Jorda, R., et al. (2019).[9] "Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays." International Journal of Molecular Sciences, 21(1), 161.[9]
-
Havlicek, L., et al. (1997). "Cytokinin-derived cyclin-dependent kinase inhibitors: synthesis and cdc2 inhibitory activity of olomoucine and related compounds." Journal of Medicinal Chemistry, 40(3), 408-412.
-
Galons, H., et al. (2010). "Cyclin-Dependent Kinase Inhibitors: A Survey of Recent Patent Literature." Expert Opinion on Therapeutic Patents, 20(3), 377-404.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-Azapurines as new inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An efficient synthesis of 2-substituted 6-methylpurine bases and nucleosides by Fe- or Pd-catalyzed cross-coupling reactions of 2,6-dichloropurines [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the antimicrobial activity of purine analogues
Executive Summary: The Purine Paradox
Purine analogues represent a unique and often underutilized class of antimicrobial agents. While historically dominated by antiviral (e.g., Acyclovir) and antineoplastic (e.g., 6-Mercaptopurine) applications, recent advancements have repositioned these molecules as potent antibacterial and antifungal candidates.
The "Purine Paradox" in drug development lies in the tension between conservation and divergence . Purine biosynthesis is evolutionarily conserved, creating high risks for host toxicity. However, distinct salvage pathways and regulatory mechanisms (such as Riboswitches in bacteria and IP3-4K kinases in fungi) offer high-precision targets that evade cross-resistance with traditional antibiotics.
This guide provides a technical comparison of key purine analogue classes, evaluating their MIC performance, mechanisms, and experimental requirements.
Comparative Landscape: Product Performance Analysis
We categorize the antimicrobial purine analogues into three distinct generations based on their mechanism of action and selectivity profile.
Category A: Nucleoside Antibiotics (The "Hammer")
Naturally occurring analogues isolated from Streptomyces.[1][2] High potency, but historically limited by toxicity.
-
Representative Agents: Toyocamycin, Vidarabine (Ara-A).
-
Mechanism: Acts as a "Trojan Horse," getting phosphorylated by host/microbial kinases and incorporating into DNA/RNA, causing chain termination or translation inhibition.
Category B: Biosynthesis & Salvage Inhibitors (The "Starvation" Agents)
Synthetic analogues targeting metabolic bottlenecks.
-
Representative Agents: 6-Mercaptopurine (repurposed), DT-23 (Novel).
-
Mechanism: Competitive inhibition of enzymes like HGPRT or specific fungal kinases (IP3-4K), starving the cell of nucleotides.
Category C: Riboswitch Ligands (The "Sniper")
Next-gen synthetic small molecules.
-
Representative Agents: 6-N-hydroxylaminopurine (G7).
-
Mechanism: Binds directly to the Guanine Riboswitch (mRNA non-coding region), forcing the bacteria to "turn off" essential purine biosynthesis genes even when starved.
Comparative Performance Data (MIC & Spectrum)
The following table synthesizes experimental data comparing the potency of these analogues against key pathogens.
| Analogue Class | Compound | Target Organism | MIC Range (µg/mL) | Mechanism of Action | Specificity Score* |
| Novel Synthetic | DT-23 | Cryptococcus neoformans | 15.0 | IP3-4K Kinase Inhibition | High (Fungal specific) |
| Nucleoside Abx | Toyocamycin | Staphylococcus aureus | 0.1 - 1.0 | XBP1 Splicing / Ribosome | Low (Host Toxicity) |
| Nucleoside Abx | Vidarabine | Herpes Simplex (Ref) | 9.0 - 11.3 | DNA Polymerase | Moderate |
| Riboswitch Ligand | G7 | Bacillus subtilis | ~5 - 10 | Guanine Riboswitch | Very High |
| Biosynthesis Inh | 6-Decyl-Purine | M. tuberculosis | 0.78 - 3.13 | Unknown (Likely membrane/salvage) | Moderate |
*Specificity Score: Qualitative assessment of therapeutic index (Host Toxicity vs. Antimicrobial Activity).
Mechanistic Visualization
Understanding the divergence in targets is critical for assay design. The diagram below illustrates how these analogues intersect different points of the Central Dogma.
Figure 1: Mechanistic divergence of purine analogues. G7 targets genetic regulation (Riboswitch), DT-23 targets metabolic salvage, and Toyocamycin acts as a direct antimetabolite.
Experimental Protocol: The "Low-Purine" Standard
Critical Warning: Standard clinical protocols (CLSI/EUCAST) using Mueller-Hinton Broth (MHB) are unsuitable for testing purine analogues. MHB contains undefined beef extract, rich in natural purines (adenine/guanine) that compete with the analogue, leading to false "Resistant" results via the Salvage Pathway Rescue effect.
Protocol: Defined Media Microdilution Assay
Objective: Determine the intrinsic MIC of purine analogues without metabolite interference.
Reagents:
-
Test Medium: Gause #2 (Synthetic) or M9 Minimal Media + 0.2% Glucose.
-
Note: Must be free of Yeast Extract or Beef Extract.
-
-
Resazurin Solution: 0.01% (w/v) (Viability indicator).
-
Solvent: DMSO (Max final concentration < 2%).
Workflow:
-
Inoculum Preparation:
-
Grow target strain (e.g., S. aureus or C. neoformans) in TSB/YPD overnight.
-
Wash cells 2x with PBS to remove residual rich media.
-
Dilute in Minimal Media to
CFU/mL.
-
-
Compound Dilution:
-
Prepare 100x stock of Purine Analogue in DMSO.
-
Perform 2-fold serial dilutions in a 96-well plate (Final volume 100 µL).
-
Include Toyocamycin as a positive control (High activity) and Adenine as a competition control (to prove mechanism).
-
-
Incubation:
-
Bacteria:
for 18-24 hours. -
Fungi (Cryptococcus):
for 48 hours.
-
-
Readout (The "Blue-Pink" Switch):
-
Add 20 µL Resazurin to each well.
-
Incubate 1-4 hours.
-
Blue = No Growth (Inhibition). Pink = Growth (Metabolic Activity).
-
Validation: If the "Adenine + Analogue" well turns Pink (Growth) while "Analogue Only" is Blue, the mechanism is confirmed as antimetabolite.
-
Method Selection Logic
Figure 2: Decision tree for selecting the appropriate media and readout based on experimental goals.
References
-
Synthesis of a New Purine Analogue Class with Antifungal Activity and Improved Potency against Fungal IP3–4K. Source: ACS Infectious Diseases (2025). URL:[Link]
-
Design and antimicrobial action of purine analogues that bind Guanine riboswitches. Source: PNAS (2009). URL:[Link]
-
6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents. Source: Bioorganic & Medicinal Chemistry Letters (2013).[3] URL:[Link]
-
Nucleoside Analogues as Antibacterial Agents. Source: Frontiers in Microbiology (2019). URL:[Link]
-
Toyocamycin inhibits constitutive activation of XBP1 in MM cells. Source:[4][5] Blood Cancer Journal (2012). URL:[Link]
Sources
- 1. Vidarabine | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Purine Derivatives: A Comparative Guide against Clinical Standards
Executive Summary
Purine derivatives represent a "privileged scaffold" in oncology, historically validated by agents like 6-Mercaptopurine (6-MP) and Fludarabine. However, the development of novel derivatives often fails not due to a lack of potency, but due to poor benchmarking against these established standards.
This guide provides a rigorous, self-validating framework for benchmarking new purine derivatives. It moves beyond simple IC50 generation to a multi-parametric evaluation of Selectivity Index (SI) , Mechanistic Fidelity , and ADME-Tox profiling .
Mechanistic Rationale & Target Engagement
To benchmark effectively, one must understand the competitive landscape at the molecular level. Novel purine derivatives generally function as antimetabolites or kinase inhibitors.[1]
Diagram 1: Purine Antimetabolite Interference Pathways
This diagram illustrates the critical intervention points where novel derivatives compete with endogenous substrates.
Caption: Figure 1: Critical interference nodes for purine analogs.[1] Efficacy depends on efficient transport and activation (phosphorylation) to trigger downstream apoptosis.[1]
Core Experimental Protocols
Protocol A: High-Throughput Cytotoxicity Screening (MTT/MTS)
Objective: Determine the IC50 (Half-maximal inhibitory concentration) with statistical rigor.[1]
The Standard: The MTT assay remains the gold standard for initial screening due to its cost-effectiveness and reliability, provided metabolic interference is controlled.
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO or SDS-HCl.[1]
-
Controls:
Step-by-Step Workflow:
-
Seeding: Plate tumor cells (e.g., MCF-7, HCT-116) at
to cells/well in 96-well plates.-
Critical Step: Leave peripheral wells empty (fill with PBS) to avoid "Edge Effect" evaporation artifacts.[1]
-
-
Acclimatization: Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Add the novel derivative at a log-scale concentration gradient (e.g., 0.1, 1, 10, 50, 100 µM). Run in quadruplicate .
-
Incubation: Standard exposure time is 48 or 72 hours.[1]
-
Development: Add 20 µL MTT reagent; incubate 3-4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media, add 100 µL DMSO. Shake for 15 mins.
-
Read: Measure Absorbance (OD) at 570 nm (reference 630 nm).
Scientist's Note: Purine derivatives often have poor aqueous solubility.[1] Ensure your stock solution (usually in DMSO) does not precipitate upon addition to the aqueous media.[1] If the final DMSO concentration exceeds 0.5%, it will induce cytotoxicity independent of the drug.
Protocol B: Selectivity Index (SI) Calculation
Objective: Differentiate between general toxicity and targeted anticancer activity.[1]
A potent drug is useless if it kills healthy cells equally fast.[1] You must screen against a normal cell line (e.g., VERO [monkey kidney], HUVEC [endothelial], or MCF-10A [normal breast]).
Calculation:
Benchmarking Criteria:
-
SI < 1: Toxic (Avoid).[1]
-
SI 1 - 3: Non-selective (Likely side effects).[1]
-
SI > 3: Moderately Selective (Potential lead).[1]
-
SI > 10: Highly Selective (Clinical candidate profile).[1]
Benchmarking Workflow & Logic
The following diagram details the decision matrix for advancing a compound from "Hit" to "Lead."
Diagram 2: The Screening Cascade
This workflow ensures only robust candidates proceed to expensive in vivo models.
Caption: Figure 2: The "Go/No-Go" decision tree. Compounds failing the Selectivity Index (SI) threshold of 3.0 should be discarded or structurally modified before mechanistic studies.
Data Presentation Standards
When publishing your comparison, avoid narrative ambiguity. Use structured tables to contrast your derivative against the clinical standard (e.g., 6-MP).
Table 1: Representative Comparative Data (Template)
| Compound | Cell Line (Cancer) | IC50 (µM) ± SD | Cell Line (Normal) | IC50 (µM) ± SD | Selectivity Index (SI) |
| New Derivative PD-01 | MCF-7 | 2.5 ± 0.3 | MCF-10A | 28.4 ± 1.2 | 11.36 |
| 6-Mercaptopurine (Std) | MCF-7 | 15.2 ± 1.5 | MCF-10A | 45.1 ± 2.0 | 2.96 |
| Cisplatin (Control) | MCF-7 | 4.1 ± 0.5 | MCF-10A | 6.2 ± 0.8 | 1.51 |
Interpretation: In this hypothetical dataset, PD-01 is not only more potent than 6-MP (lower IC50), but significantly safer (higher SI). This is the ideal data profile for a publication.
Critical Evaluation & Troubleshooting
Solubility vs. Bioavailability
Many purine derivatives are flat, aromatic systems that stack, leading to poor solubility.
-
Check: If your IC50 curves plateau or look irregular, check for micro-precipitation in the well.
-
Solution: Modify the scaffold with solubilizing groups (e.g., morpholine or piperazine tails) if solubility < 50 µg/mL.[1]
Resistance Mechanisms
Cancer cells often downregulate HGPRT (Hypoxanthine-guanine phosphoribosyltransferase), the enzyme required to activate many purine prodrugs (like 6-MP).
-
Validation: Test your derivative on an HGPRT-deficient cell line. If toxicity persists, your derivative might act directly (e.g., as a kinase inhibitor) rather than requiring metabolic activation, which is a significant clinical advantage.
References
-
Parker, W. B. (2009).[1] Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Shoemaker, R. H. (2006).[1] The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer. [Link][1]
-
Indrayanto, G., et al. (2021). The Selectivity Index (SI) and its application in drug development.[2][3] Profiles of Drug Substances, Excipients and Related Methodology. [Link]
Sources
Definitive Guide to 2,6,8-Trisubstituted Purines: SAR, Synthesis, and Comparative Performance
Executive Summary
The 2,6,8-trisubstituted purine scaffold represents a distinct chemical space often overshadowed by its 2,6,9-trisubstituted cousins (e.g., Roscovitine). While the latter are gold standards for Cyclin-Dependent Kinase (CDK) inhibition, the introduction of a substituent at the C8 position fundamentally alters the pharmacological profile.
This guide objectively compares the 2,6,8-trisubstituted scaffold against established alternatives. The critical insight for drug developers is the "C8 Switch" :
-
In Kinases (CDKs): C8 substitution often reduces potency due to steric clashes in the ATP-binding pocket (specifically the gatekeeper region), making them inferior to 2,6,9-analogs for broad-spectrum CDK inhibition but potentially useful for niche selectivity.
-
In Adenosine Receptors (A2A/A3): C8 substitution is a performance enhancer, capable of converting agonists into potent antagonists by locking the receptor in an inactive conformation.
Part 1: Critical SAR Analysis & Mechanism
The structure-activity relationship (SAR) of this scaffold is defined by three vectors. Unlike the "flat" SAR of 2,6-disubstituted purines, the 2,6,8-trisubstituted architecture offers a 3D-vector at C8 that probes deep hydrophobic sub-pockets.
The SAR Map (Graphviz Visualization)
Figure 1: Functional mapping of the 2,6,8-trisubstituted purine scaffold. Note the divergent role of C8 depending on the biological target.
Detailed Vector Analysis
| Position | Chemical Function | Biological Implication (Kinase vs. GPCR) |
| C6 (Amino/Alkoxy) | Hinge Binder: Forms key H-bonds with the backbone (e.g., Leu83 in CDK2). | Universal: Essential for potency in both Kinase and Adenosine receptor targets. Bulky aryl groups here often improve hydrophobic packing. |
| C2 (Amino) | Solvent Front: Exposed to solvent; ideal for solubilizing groups. | Tuning: Modulates physicochemical properties (LogP, solubility) without drastically altering binding mode. |
| C8 (Aryl/Alkyl) | The Discriminator: Probes the "back" of the pocket or specific sub-domains. | Kinases: Often deleterious. C8 substituents can clash with the "gatekeeper" residue, reducing affinity compared to C8-H analogs.GPCRs: Highly beneficial. Large hydrophobic groups (e.g., phenyl, furyl) occupy a sub-pocket that stabilizes the inactive receptor state (Antagonist). |
Part 2: Comparative Performance Data
Case Study 1: Adenosine Receptor Antagonism (A2A)
Objective: Compare 2,6,8-trisubstituted purines against 2,6-disubstituted analogs and standard antagonists.
-
Hypothesis: The addition of a hydrophobic C8 group increases affinity and selectivity for A2A receptors over A1.
-
Data Source: Derived from Chang et al. and related SAR studies [1, 2].
| Compound Class | Structure | Ki (hA2A) [nM] | Selectivity (A2A/A1) | Performance Verdict |
| Standard (C8-H) | 2,6-disubstituted purine | 145 | 5-fold | Baseline: Moderate affinity, poor selectivity. |
| Product (C8-Sub) | 2,6-diphenyl-8-cyclopentylpurine | 0.29 | >200-fold | Superior: C8-cyclopentyl fills the hydrophobic pocket, drastically boosting potency and selectivity. |
| Alternative | ZM 241385 (Non-purine) | 0.8 | High | Comparable: The 2,6,8-purine achieves similar potency to gold-standard non-purines. |
Case Study 2: CDK Inhibition (Cancer)
Objective: Compare 2,6,8-trisubstituted purines against the 2,6,9-trisubstituted standard (Roscovitine).
-
Hypothesis: C8 substitution will decrease CDK inhibitory potency due to steric hindrance.
-
Data Source: Moravec et al. [3].[1]
| Compound | Substitution Pattern | IC50 (CDK1/Cyclin B) [µM] | IC50 (CDK2/Cyclin E) [µM] | Insight |
| Roscovitine | 2,6,9-trisubstituted | 0.45 | 0.70 | Gold Standard: Optimal fit in ATP pocket. |
| Purvalanol A | 2,6,9-trisubstituted | 0.004 | 0.035 | High Potency: Optimized C2/C6 chains. |
| 8-Methyl-Roscovitine | 2,6,8,9-tetrasubstituted | >10 | >10 | Failure: Even a small methyl at C8 abolishes activity. |
| 8-Aryl-Purine | 2,6,8-trisubstituted | 5.2 | 8.1 | Inferior: C8-Aryl causes significant steric clash with the gatekeeper residue. |
Part 3: Synthetic Protocols & Methodology
To access this scaffold, regioselectivity is the primary challenge. The 2,6,8-trichloropurine starting material is prone to non-selective substitution.[2] The most robust method utilizes a C-H activation strategy on the 2,6-dihalopurine core.
Workflow Visualization
Figure 2: Regioselective synthesis via C-H activation. This route avoids the low selectivity of starting with 2,6,8-trichloropurine.[2]
Detailed Protocol: Regioselective C8-Arylation
Based on methodology by Hocek et al. [4]
Scope: Direct introduction of aryl groups at C8 without prior halogenation.
-
Reagents:
-
Substrate: 6-substituted-2-chloro-9-alkylpurine (1.0 eq)
-
Aryl Iodide (1.2 - 1.5 eq)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: PPh3 (10 mol%) or XPhos for difficult substrates
-
Additive: CuI (1.0 eq) - Critical for C8 acidity activation
-
Base: Cs2CO3 (2.0 eq)
-
Solvent: Anhydrous DMF or DMA
-
-
Procedure:
-
Setup: In a flame-dried Schlenk tube under Argon, combine the purine substrate, aryl iodide, Pd(OAc)2, PPh3, CuI, and Cs2CO3.
-
Solvation: Add anhydrous DMF (concentration ~0.1 M). Degas the solution by bubbling Argon for 10 minutes.
-
Reaction: Seal the tube and heat to 150-160°C for 12-24 hours. Note: High temperature is required for the C-H activation step.
-
Workup: Cool to RT. Filter through a Celite pad to remove Cu/Pd residues. Wash with EtOAc.[3]
-
Purification: Concentrate filtrate and purify via Silica Gel Chromatography (typically Hexane/EtOAc gradient).
-
-
Validation (QC):
-
1H NMR: Look for the disappearance of the C8-proton singlet (typically around 8.0-8.5 ppm).
-
LC-MS: Confirm Mass [M+H]+. Check for de-halogenation byproducts (loss of C2-Cl), which can occur if the reaction runs too long.
-
References
-
Structure-Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists. Source: Journal of Medicinal Chemistry / NIH URL:[Link]
-
2,6-Disubstituted and 2,6,8-Trisubstituted Purines as Adenosine Receptor Antagonists. Source: Journal of Medicinal Chemistry URL:[Link]
-
2,6,8,9-Tetrasubstituted Purines as New CDK1 Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Direct C-H Arylation of Purines: Development of Methodology and Its Use in Regioselective Synthesis of 2,6,8-Trisubstituted Purines. Source: Organic Letters URL:[Link]
-
Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds. Source: International Journal of Molecular Sciences URL:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
